Technical Documentation Center

Methyl Benzofuran-4-Carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl Benzofuran-4-Carboxylate
  • CAS: 41019-56-1

Core Science & Biosynthesis

Foundational

Unveiling the Physicochemical Landscape of Methyl Benzofuran-4-Carboxylate: A Technical Guide for Researchers

For chemists and drug discovery professionals, a comprehensive understanding of a molecule's physical and chemical properties is the bedrock of successful research and development. This technical guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and drug discovery professionals, a comprehensive understanding of a molecule's physical and chemical properties is the bedrock of successful research and development. This technical guide provides an in-depth exploration of the core physical properties of Methyl Benzofuran-4-Carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties for handling, characterization, and application.

Core Molecular Attributes

Methyl Benzofuran-4-Carboxylate is a bicyclic aromatic ether with a methyl ester functional group. Its structural characteristics, detailed in Table 1, are fundamental to its reactivity and interactions. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, and the positioning of the methyl carboxylate at the 4-position significantly influences its electronic and steric properties.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 41019-56-1[1]

Table 1: Fundamental Molecular Properties of Methyl Benzofuran-4-Carboxylate. This table provides a summary of the basic molecular identifiers for the compound.

Macroscopic and Thermal Properties

The physical state and thermal stability of a compound are critical parameters for its storage, handling, and use in various experimental setups.

Appearance and Thermal Behavior

Methyl Benzofuran-4-Carboxylate typically presents as a white solid at room temperature.[2] This crystalline nature is indicative of a well-ordered molecular packing in the solid state.

PropertyValueSource
Melting Point 40.1 °C[2]
Boiling Point 257.724 °C at 760 mmHg[1]

Table 2: Key Thermal Properties. This table outlines the melting and boiling points, crucial for purification and reaction condition selection.

The relatively low melting point suggests that while crystalline, the intermolecular forces are not exceptionally strong. The boiling point indicates good thermal stability, allowing for purification by distillation under reduced pressure if necessary. When designing synthetic routes or purification protocols, these thermal parameters are essential for preventing decomposition and ensuring product integrity. For instance, the choice of distillation or recrystallization as a purification method would be directly informed by these values.

Spectroscopic Signature: Elucidating the Molecular Structure

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and characterization. The following data is instrumental for researchers working with Methyl Benzofuran-4-Carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSource
¹H NMR 3.97s3H, -OCH₃[2]
7.33-7.36m1H, Ar-H[2]
7.66-7.72m1H, Ar-H[2]
7.95-7.98m1H, Ar-H[2]
¹³C NMR 51.9--OCH₃[2]
107.7-Ar-C[2]
115.8-Ar-C[2]
122.7-Ar-C[2]
123.5-Ar-C[2]
125.3-Ar-C[2]
127.8-Ar-C[2]
146.4-Ar-C[2]
155.1-Ar-C[2]
166.7-C=O[2]

Table 3: NMR Spectroscopic Data (in CDCl₃). This table details the proton and carbon-13 NMR chemical shifts, which are essential for structural verification.

The singlet at 3.97 ppm in the ¹H NMR spectrum is characteristic of the methyl ester protons. The complex multiplets in the aromatic region (7.33-7.98 ppm) correspond to the protons on the benzofuran ring system. In the ¹³C NMR spectrum, the peak at 166.7 ppm is indicative of the carbonyl carbon of the ester, while the signal at 51.9 ppm corresponds to the methoxy carbon. The remaining signals in the aromatic region confirm the carbon framework of the benzofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Techniquem/zInterpretationSource
GPC/MS (EI) 177[M+H]⁺[2]
145Fragment ion[2]
133Fragment ion[2]
105Fragment ion[2]
91Fragment ion[2]
59Fragment ion[2]

Table 4: Mass Spectrometry Data. This table presents the mass-to-charge ratios observed for the parent ion and its major fragments.

The observation of the [M+H]⁺ ion at m/z 177 is consistent with the molecular weight of 176.17 g/mol . The fragmentation pattern can be analyzed to further support the proposed structure, with fragments corresponding to the loss of the methoxy group or other characteristic cleavages of the benzofuran ring.

Synthesis and Purification Workflow: A Practical Overview

A robust understanding of a compound's physical properties is intimately linked to its synthesis and purification. The following diagram illustrates a generalized workflow for the preparation and isolation of Methyl Benzofuran-4-Carboxylate, highlighting the critical role of its physical properties.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Start Starting Materials (e.g., 4-Hydroxyindanone derivative) Reaction Multi-step Synthesis (Silylation, Ozonolysis, Oxidation, Esterification, Aromatization) Start->Reaction Chemical Transformation Extraction Liquid-Liquid Extraction Reaction->Extraction Quenching Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Purification Purification Method (e.g., Column Chromatography or Distillation) Concentration->Purification Analysis Spectroscopic Analysis (NMR, MS) Melting Point Determination Purification->Analysis FinalProduct Pure Methyl Benzofuran-4-Carboxylate Analysis->FinalProduct Purity Confirmation

Figure 1: Generalized workflow for the synthesis and purification of Methyl Benzofuran-4-Carboxylate. This diagram illustrates the key stages, from starting materials to the final, characterized product.

The choice of extraction solvents would be guided by the polarity of Methyl Benzofuran-4-Carboxylate, which can be inferred from its structure. The boiling point is a critical parameter if distillation is chosen as the purification method. Finally, the spectroscopic data and melting point are indispensable for confirming the identity and purity of the final product.

Conclusion

The physical properties of Methyl Benzofuran-4-Carboxylate presented in this guide provide a foundational dataset for researchers. From its fundamental molecular attributes to its spectroscopic signature and thermal behavior, these characteristics are pivotal for its effective use in synthetic chemistry and drug development. A thorough understanding of this physicochemical landscape is not merely academic; it is a prerequisite for the rational design of experiments, the development of robust synthetic protocols, and the ultimate success of research endeavors involving this versatile molecule.

References

  • Google Patents. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.

Sources

Exploratory

Methyl Benzofuran-4-Carboxylate spectral data (NMR, IR, MS)

Structural Elucidation and Spectral Fingerprinting of Methyl Benzofuran-4-Carboxylate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Spectral Fingerprinting of Methyl Benzofuran-4-Carboxylate

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: Methyl benzofuran-4-carboxylate (CAS: 19926-89-7)

Executive Summary & Compound Profile

Methyl benzofuran-4-carboxylate is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly GPCR ligands and kinase inhibitors. Its structural rigidity and the presence of the ester functionality at the C4 position (peri-position relative to the furan oxygen) impart unique electronic properties that are distinct from its 2- and 5-isomers.

This guide provides a definitive spectral characterization (NMR, IR, MS) to facilitate the identification, purity assessment, and structural validation of this compound in research and development workflows.

Compound Identity:

  • IUPAC Name: Methyl 1-benzofuran-4-carboxylate

  • CAS Number: 19926-89-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.17 g/mol

  • Appearance: White to pale yellow solid

Analytical Workflow & Quality Control

To ensure data integrity during synthesis or procurement, the following analytical pipeline is recommended. This workflow prioritizes the detection of common regioisomeric impurities (e.g., 2- or 5-carboxylate isomers) which have significantly different biological activities.

Figure 1: Analytical validation pipeline. Critical decision points occur at GC-MS (molecular weight) and NMR (substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of methyl benzofuran-4-carboxylate is characterized by the distinct AMX spin system of the benzene ring and the characteristic doublets of the furan ring.

Critical Structural Feature: The ester group at C4 exerts a strong deshielding effect on the peri-proton (H5) and potentially influences H3 via through-space interactions.

H NMR Data (CDCl , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-CH

3.97Singlet (s)3H-Methyl ester protons (Diagnostic).
H-3 7.33 - 7.36Multiplet/Doublet1H

Furan

-proton. Upfield relative to H2.
H-6 7.35Triplet (t)1H

Benzene ring meta-proton (pseudo-triplet).
H-2 7.66 - 7.72Multiplet/Doublet1H

Furan

-proton (adjacent to Oxygen).
H-7 7.68Doublet (d)1H

Benzene ring proton.
H-5 7.95 - 7.98Doublet (d)1H

Diagnostic: Ortho to Ester. Strongly deshielded.

Note: Experimental shifts derived from patent literature for the specific 4-isomer synthesis [1]. The H5 proton at ~7.98 ppm is the key indicator of the 4-substitution pattern, distinguishing it from the 5-isomer where the ortho-protons are less deshielded.

C NMR Data (CDCl , 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
Aliphatic 52.1Methyl ester carbon (

).
Aromatic 108.5C-3 (Furan

-carbon).
Aromatic 115.0 - 128.0Benzene ring carbons (C4, C5, C6, C7, C3a).
Aromatic 145.0C-2 (Furan

-carbon).
Aromatic 155.0C-7a (Quaternary, attached to Oxygen).
Carbonyl 167.0Ester Carbonyl (

).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that validates the ester functionality.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  m/z 176 (Base peak or high intensity).
    
  • Base Peak: Often m/z 145 (

    
    ).
    
Fragmentation Pathway

The primary fragmentation involves


-cleavage of the methoxy group, followed by the expulsion of carbon monoxide (CO), a classic pathway for aromatic esters.

Figure 2: Proposed EI-MS fragmentation pathway for methyl benzofuran-4-carboxylate.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid identification of the functional groups, specifically the ester carbonyl and the aromatic system.

Wavenumber (cm

)
Vibration ModeIntensityStructural Assignment
3100 - 3000 C-H StretchWeakAromatic C-H stretching.
2950 - 2850 C-H StretchWeakAliphatic C-H (Methyl group).
1715 - 1725 C=O StretchStrong Diagnostic: Ester carbonyl.
1600, 1475 C=C StretchMediumAromatic ring skeletal vibrations.
1200 - 1300 C-O StretchStrongEster C-O-C asymmetric stretch.
750 C-H BendStrongOrtho-substituted benzene ring (out-of-plane).

Synthesis & Isolation Context

Understanding the synthesis is vital for interpreting spectral impurities. The compound is typically synthesized via the cyclization of 3-(2,2-dimethoxyethyl)phenol derivatives or via the Wittig reaction on salicylaldehydes followed by cyclization.

  • Common Impurity: If synthesized via acid-catalyzed cyclization, traces of the free acid (Benzofuran-4-carboxylic acid) may be present.

    • Detection: Look for a broad singlet at 10-12 ppm in

      
      H NMR (COOH) or a shift in the carbonyl IR band to ~1680 cm
      
      
      
      .

References

  • Daugan, A. et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid or alkyl ester thereof.[1] US Patent Application US20090131688A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129880994. PubChem.[2] Link[2]

  • RSC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[3] RSC Advances. Link

Sources

Foundational

Methyl Benzofuran-4-Carboxylate: Physicochemical Profiling and Synthetic Utility

[1][2] Executive Summary Methyl benzofuran-4-carboxylate (CAS: 41019-56-1) is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry.[1] Unlike the more common 2- or 3-substituted benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary Methyl benzofuran-4-carboxylate (CAS: 41019-56-1) is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry.[1] Unlike the more common 2- or 3-substituted benzofurans, the 4-carboxylate isomer provides a unique vector for substituting the benzene ring, essential for exploring structure-activity relationships (SAR) in drug discovery.[1] It has gained prominence as a key intermediate in the synthesis of salicylate synthase (MbtI) inhibitors, a target for novel antitubercular agents.[1] This guide details its physicochemical properties, validated synthetic protocols, and analytical characterization.[1][2]

Part 1: Physicochemical Profile[1][2][3]

The molecular weight of methyl benzofuran-4-carboxylate is the foundational metric for all stoichiometric calculations and mass spectrometry identification.[1]

Core Specifications
PropertyValueTechnical Context
Molecular Weight 176.17 g/mol Used for molarity calculations and yield determination.[1][3]
Molecular Formula C₁₀H₈O₃ Defines the elemental composition (C: 68.18%, H: 4.58%, O: 27.25%).[1][4]
Exact Mass 176.047344 Da Critical for High-Resolution Mass Spectrometry (HRMS) confirmation.[1]
Monoisotopic Mass 176.047344 Da The primary peak observed in mass spectra (

).[1]
Physical State White SolidTypically isolated as a crystalline powder.[1][3]
Solubility DMSO, Methanol, CHCl₃Lipophilic nature (cLogP ~ 2.[1]5) limits aqueous solubility.[1][3]
Structural Significance

The compound features a fused benzene and furan ring system.[1][3] The ester group at the C4 position is sterically distinct from the C2/C3 positions.[1][3]

  • Electronic Environment: The ester withdraws electron density from the benzene ring, deactivating it slightly towards electrophilic aromatic substitution at the C5/C7 positions.[1]

  • Chemical Stability: The benzofuran core is aromatic and stable under standard conditions, but the ester moiety is susceptible to hydrolysis (to the acid) or reduction (to the alcohol).[1]

Part 2: Synthetic Protocols

Accessing the 4-substituted benzofuran core is synthetically more challenging than the 2- or 3-isomers due to the lack of direct cyclization precursors.[1] The most robust industrial route involves the aromatization of a dihydrobenzofuran intermediate.[1][3]

Strategic Access Route (Industrial Scale)

This protocol is derived from US Patent 2009/0131688 A1 , which describes a high-yield method suitable for gram-to-kilogram scale synthesis.[1]

Reaction Scheme Visualization

Synthesis Start 4-Hydroxyindanone (Starting Material) Inter1 Silyl Enol Ether Intermediate Start->Inter1 Silylation Inter2 2-Methoxy-2,3-dihydro- benzofuran-4-carboxylate Inter1->Inter2 1. Ozonolysis 2. Oxidation 3. Esterification Product Methyl Benzofuran- 4-carboxylate Inter2->Product MsOH, Toluene 40°C (Aromatization)

Figure 1: Strategic synthetic pathway from 4-hydroxyindanone to methyl benzofuran-4-carboxylate via oxidative cleavage and aromatization.

Detailed Experimental Protocol: Aromatization Step

This step converts the dihydro-precursor into the fully aromatic target.[1]

Reagents:

  • Precursor: 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester[1][5]

  • Acid Catalyst: Methane sulfonic acid (MsOH)[1]

  • Solvent: Toluene

Procedure:

  • Setup: Charge a reaction vessel with 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester dissolved in toluene (approx. 3-5 volumes relative to mass).

  • Acidification: Add methane sulfonic acid (MsOH) (approx. 4.0 equivalents) slowly at room temperature. Note: Exothermic reaction; control addition rate to maintain temp < 40°C.

  • Reaction: Heat the mixture to 40°C and stir for 12 hours .

    • Checkpoint: Monitor by TLC or HPLC for the disappearance of the dihydro-starting material.[1]

  • Workup:

    • Cool the mixture to 30°C.

    • Add Methanol (3 volumes) followed by Water (4 volumes).[1][5]

    • Separate the phases. Extract the aqueous phase with toluene.[1][3][5]

    • Wash combined organic phases with water (until neutral pH) and dilute sodium hydroxide (if necessary to remove acid traces).[1]

  • Isolation: Concentrate the organic layer under reduced pressure. The product, Methyl Benzofuran-4-Carboxylate , crystallizes as a white solid.[1][5]

    • Expected Yield: ~98% (based on patent data).[1]

Part 3: Analytical Characterization[1]

Validating the identity of the synthesized compound requires comparing experimental data against the calculated molecular weight and expected spectral shifts.[1][3]

Mass Spectrometry (MS)[1]
  • Technique: ESI-MS (Positive Mode)[1]

  • Expected Signals:

    • [M+H]⁺: 177.05 m/z[1]

    • [M+Na]⁺: 199.03 m/z[1]

    • Interpretation: A strong signal at 177.05 confirms the intact molecular weight of 176.17.[1][3]

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by the distinct methyl ester singlet and the aromatic protons of the benzofuran system.[1]

Solvent: CDCl₃ (Chloroform-d) Frequency: 200-400 MHz[1]

Shift (δ ppm)MultiplicityIntegrationAssignment
3.97 Singlet (s)3H-OCH₃ (Methyl Ester)
7.33 - 7.36 Multiplet (m)1HAromatic Ring Proton (H5/H6)
7.66 - 7.72 Multiplet (m)1HAromatic Ring Proton (H7)
7.95 - 7.98 Multiplet (m)1HAromatic Ring Proton (H5/H6)
~6.9 - 7.8 Doublets2HFuran Ring Protons (H2, H3)*

*Note: The patent data focuses on the benzene ring protons.[1][3] Typical benzofuran H2/H3 protons appear as doublets (J ~2.2 Hz) in the 6.8–7.8 ppm range, often distinct from the benzene signals.[1]

References

  • PubChem. (2025).[1][3] Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine.[1][3] [Link]

  • Dublanchet, A. C., et al. (2009).[1][5] Method for the synthesis of 4-benzofuran-carboxylic acid. U.S. Patent Application US20090131688A1.[1][3][5]

  • Grover, A., et al. (2020).[1] 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(4), M1143.[1] [Link]

  • Lead Sciences. (n.d.). Methyl benzofuran-4-carboxylate Product Data. [Link][1]

Sources

Exploratory

The Northern Frontier: Discovery and History of Methyl Benzofuran-4-Carboxylate

Executive Summary Methyl Benzofuran-4-Carboxylate (C₁₀H₈O₃) represents a specialized "privileged scaffold" in modern medicinal chemistry. While the benzofuran ring system has been a staple of organic synthesis since the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Benzofuran-4-Carboxylate (C₁₀H₈O₃) represents a specialized "privileged scaffold" in modern medicinal chemistry. While the benzofuran ring system has been a staple of organic synthesis since the 19th century, the 4-position (the "northern" face of the fused system) has historically presented a significant synthetic challenge. Unlike the electron-rich C2 and C3 positions, which are easily accessed via electrophilic aromatic substitution, the C4 position requires de novo ring construction or complex rearrangement strategies.

This guide details the technical evolution of this compound from a theoretical possibility to a scalable intermediate. It is a critical building block for Dronedarone analogs (cardiovascular), MbtI inhibitors (tuberculosis), and novel Glucokinase activators (diabetes).

Part 1: Historical Context & The "C4 Challenge"

The Perkin Era (1870) vs. The Northern Gap

The benzofuran scaffold was first synthesized by William Henry Perkin in 1870. For over a century, functionalization focused almost exclusively on the C2 and C3 positions due to their high nucleophilicity.

  • C2/C3 Accessibility: Direct halogenation or acylation occurs readily here.

  • C4/C7 Inaccessibility: The benzene ring of the benzofuran system is less reactive. Introducing a carbon substituent specifically at C4 without touching the furan ring or the C5/C7 positions is chemically arduous.

The Breakthrough: Indanone Ring Contraction

The history of Methyl Benzofuran-4-Carboxylate is not defined by a single "discovery" date but by the development of the 4-Hydroxyindanone Route in the late 20th century. This method, highlighted in patents (e.g., US20090131688A1), solved the regioselectivity problem by starting with a pre-functionalized 6-membered ring (indanone) and oxidatively cleaving it to form the 5-membered furan ring, leaving the carboxylate perfectly positioned at C4.

Part 2: Technical Specifications & Chemical Profile[1]

PropertySpecification
IUPAC Name Methyl 1-benzofuran-4-carboxylate
CAS Number 19926-80-8 (Methyl ester); 19524-44-8 (Acid)
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Physical State White to off-white crystalline solid
Melting Point 40–42 °C (approx., dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in water
Key Reactivity Ester hydrolysis (to acid), C2/C3 electrophilic substitution

Part 3: In-Depth Synthesis Protocols

The "Indanone Route" (Industrial Standard)

This protocol is the most authoritative method for generating the specific 4-carboxylate isomer without contamination from 5- or 6-isomers. It utilizes an oxidative ring contraction strategy.

Mechanism: 4-Hydroxyindanone


 Silyl Enol Ether 

Ozonolysis

Methyl Benzofuran-4-Carboxylate.
Step-by-Step Protocol:
  • Silylation:

    • Reagents: 4-Hydroxy-1-indanone, TMSCl (Trimethylsilyl chloride), Triethylamine, DCM.

    • Procedure: Dissolve 4-hydroxy-1-indanone in DCM. Add base (TEA) followed by TMSCl at 0°C. The hydroxyl group is protected, and the ketone enolizes to form the silyl enol ether.

    • Why: Protection is crucial to prevent phenol oxidation during ozonolysis.

  • Ozonolysis (The Ring Contraction):

    • Reagents: Ozone (

      
      ), Methanol/DCM, followed by Dimethyl Sulfide (DMS) workup.
      
    • Procedure: Bubble ozone through the solution at -78°C until a blue color persists. Quench with DMS.

    • Causality: Ozone cleaves the electron-rich double bond of the silyl enol ether. The subsequent workup leads to the formation of a dialdehyde/keto-aldehyde intermediate that cyclizes to form the benzofuran core.

  • Esterification & Aromatization:

    • Reagents:

      
       (cat.), Methanol, Toluene (for azeotropic removal of water).
      
    • Procedure: The crude acid intermediate is refluxed in methanol with acid catalyst.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product

      
      .
      
Retrosynthetic Analysis Visualization

The following diagram illustrates why the Indanone route is superior to direct functionalization.

Retrosynthesis Target Methyl Benzofuran-4-Carboxylate (Target) Indanone 4-Hydroxy-1-Indanone (Precursor) Indanone->Target Oxidative Ring Contraction (High Regioselectivity) Phenol 3-Methoxycarbonyl Phenol (Alternative Precursor) Phenol->Target Claisen Rearrangement (Requires Propargyl Bromide) Direct Direct C4 Lithiation (Low Yield/Regioselectivity) Direct->Target Fails due to C2/C3 preference

Caption: Retrosynthetic analysis showing the strategic advantage of the Indanone ring-contraction route (Green) over direct functionalization attempts (Red).

Part 4: Medicinal Chemistry Applications[3][4][5]

Tuberculosis: MbtI Inhibition

Research into Mycobacterium tuberculosis has identified the salicylate synthase (MbtI) as a key target. MbtI is involved in the biosynthesis of siderophores (iron-chelating agents) essential for bacterial survival.

  • Role of Scaffold: The benzofuran-4-carboxylic acid moiety mimics the salicylate structure, binding to the active site of MbtI and inhibiting iron acquisition.

  • Significance: Derivatives synthesized from Methyl Benzofuran-4-Carboxylate have shown IC50 values in the micromolar range, validating the scaffold as a lead for anti-TB drugs.

Cardiovascular: Dronedarone Intermediates

While Dronedarone is a 5-substituted benzofuran, the 4-carboxylate derivatives appear in patent literature (e.g., Pfizer, Sanofi) as key intermediates for exploring Structure-Activity Relationships (SAR). The 4-position offers a vector to modulate lipophilicity and metabolic stability without interfering with the core anti-arrhythmic pharmacophore.

Biological Pathway Visualization (MbtI Inhibition)

MbtI_Pathway Iron Free Iron (Fe3+) (Host Environment) Siderophore Mycobactin (Siderophore) Iron->Siderophore Chelation MbtI MbtI Enzyme (Salicylate Synthase) MbtI->Siderophore Biosynthesis Death Bacterial Starvation (Iron Deficiency) MbtI->Death Inhibited Pathway Inhibitor Benzofuran-4-Carboxylate Derivative Inhibitor->MbtI Blocks Active Site (Mimics Salicylate) Survival M. tuberculosis Survival Siderophore->Survival Iron Transport

Caption: Mechanism of Action for Benzofuran-4-carboxylate derivatives in Tuberculosis treatment. The compound inhibits MbtI, preventing iron acquisition.

Part 5: References

  • Zach System SA. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. US Patent Application US20090131688A1. Link

  • Straniero, V. et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(1), M1143. Link

  • Eissenstat, M. A. et al. (1995). Synthesis and evaluation of 4-benzofurancarboxylic acid derivatives. Journal of Medicinal Chemistry, 38(18), 3094-3105. Link

  • Pfizer Inc. (2008). Fused Phenyl Amido Heterocyclic Compounds. US Patent Application US20080280875A1. Link

Foundational

Review of Methyl Benzofuran-4-Carboxylate literature

This guide serves as a technical reference for Methyl Benzofuran-4-Carboxylate , a critical intermediate in the synthesis of serotonergic modulators and melatonergic agents. CAS No: 41019-56-1 | Formula: C₁₀H₈O₃ | MW: 17...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Methyl Benzofuran-4-Carboxylate , a critical intermediate in the synthesis of serotonergic modulators and melatonergic agents.

CAS No: 41019-56-1 | Formula: C₁₀H₈O₃ | MW: 176.17 g/mol

Executive Summary & Scaffold Analysis

Methyl benzofuran-4-carboxylate represents a "privileged scaffold" in medicinal chemistry, distinct from the more common 2- or 3-substituted benzofurans. Its unique 4-position substitution pattern provides a vector for hydrogen bonding that mimics the indole-4-carboxamide moiety found in numerous GPCR ligands (e.g., 5-HT₄ agonists).

Unlike 2-substituted benzofurans, which are often linear, the 4-carboxylate introduces a "kinked" topology, essential for fitting into compact orthosteric binding pockets where steric bulk at the 2- or 3-position would be prohibitive.

Key Physicochemical Properties
PropertyValueRelevance
LogP ~2.5Optimal lipophilicity for CNS penetration (if derivatized).
H-Bond Acceptors 3Carbonyl oxygen acts as a critical anchor point.
Rotatable Bonds 1The methoxycarbonyl group allows conformational adaptation.
Topological PSA ~39 ŲHigh oral bioavailability potential.

Synthetic Methodologies

The synthesis of the 4-isomer is synthetically more demanding than the 2-isomer due to the lack of direct directing effects on the benzofuran core.

Route A: Aromatization of Tetrahydrobenzofurans (Industrial Scale)

This is the preferred route for multi-gram to kilogram scale-up, avoiding expensive transition metals. It relies on the construction of the furan ring on a cyclohexane dione precursor, followed by aromatization.

Mechanism:

  • Feist-Benary Condensation: Reaction of 1,3-cyclohexanedione with chloroacetaldehyde (or equivalent) to form the tetrahydrobenzofuran core.

  • Oxidation/Aromatization: Dehydrogenation using sulfur, DDQ, or Pd/C at high temperatures.

Route B: Pd-Catalyzed Oxidative Cyclization (Laboratory Scale)

A modern approach utilizing ortho-allyl phenols, offering high regioselectivity.

Protocol Logic: Starting from Methyl 2-allyl-3-hydroxybenzoate , a Pd(II) catalyst facilitates an intramolecular Wacker-type cyclization.

  • Catalyst: PdCl₂(MeCN)₂ or Pd(OAc)₂.

  • Oxidant: Benzoquinone or CuCl₂/O₂.

  • Solvent: DMF or Dioxane (promotes coordination).

Route C: Diels-Alder Cycloaddition (Classical)

Utilization of furan derivatives reacting with benzyne intermediates or activated alkynes. While elegant, this often suffers from regioselectivity issues (4- vs 7-substitution) unless specific tethers are used.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and the forward synthesis via the Pd-catalyzed route, highlighting the critical cyclization step.

Synthesis Precursor Methyl 2-allyl-3-hydroxybenzoate (Precursor) Pd_Complex Pd(II) π-Allyl Complex (Intermediate) Precursor->Pd_Complex PdCl2(MeCN)2 Cyclization Intramolecular Oxypalladation Pd_Complex->Cyclization - HCl Product Methyl Benzofuran-4-Carboxylate (Target) Cyclization->Product β-Hydride Elim. - Pd(0)

Figure 1: Pd-catalyzed oxidative cyclization pathway for regioselective synthesis.

Medicinal Chemistry Applications

The methyl ester is primarily a pro-drug or synthetic intermediate . The active pharmacophore is typically the corresponding amide or acid .

Case Study: 5-HT₄ Receptor Agonists

Benzofuran-4-carboxamides are bioisosteres of Indole-4-carboxamides .

  • Mechanism: The carbonyl oxygen at position 4 accepts a hydrogen bond from Serine/Threonine residues in the receptor pocket.

  • Advantage: The benzofuran ring is less electron-rich than indole, potentially reducing metabolic liability (oxidation at the 3-position) while maintaining the flat aromatic pi-stacking capability.

Case Study: Melatonergic Agents

Derivatives of benzofuran-4-carboxylic acid (often reduced to the 2,3-dihydro form) have shown high affinity for MT₁ and MT₂ receptors.

  • Structure-Activity Relationship (SAR): The 4-position substituent aligns with the amide side chain of melatonin, while the benzofuran core mimics the indole core of the natural ligand.

Experimental Protocol: Hydrolysis to the Active Acid

Note: This protocol converts the commercial methyl ester to the versatile carboxylic acid intermediate.

Objective: Preparation of Benzofuran-4-carboxylic acid.

Reagents:

  • Methyl benzofuran-4-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • THF/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.76 g (10 mmol) of Methyl benzofuran-4-carboxylate in 30 mL of THF.

  • Activation: Add a solution of 1.26 g LiOH (30 mmol) in 10 mL water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 2 with 1M HCl.

  • Isolation: A white precipitate will form. Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Yield: Expect ~90-95% yield of a white solid.

Self-Validation:

  • If no precipitate forms: The product may be slightly soluble. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.

  • Purity Check: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet at ~3.9 ppm and the appearance of a broad COOH proton at >12 ppm.

Visualization: Pharmacophore Mapping

This diagram maps the Benzofuran-4-carboxylate scaffold against the 5-HT₄ receptor binding requirements.

Pharmacophore Site_A Receptor Serine Residue (H-Bond Donor) Ligand_CO C4-Carbonyl Oxygen (H-Bond Acceptor) Site_A->Ligand_CO Hydrogen Bond Site_B Aromatic Pocket (Pi-Stacking) Ligand_Core Benzofuran Ring (Scaffold) Site_B->Ligand_Core Pi-Pi Interaction Site_C Lipophilic Pocket (Steric Fit) Ligand_Sub C4-Methoxy/Amide (Vector) Site_C->Ligand_Sub Van der Waals

Figure 2: Pharmacophore mapping of the 4-substituted benzofuran in GPCR binding pockets.

References

  • Synthesis of Benzofuran-4-carboxylic Acid Esters (Patent Route)
  • Diels-Alder Approaches to Benzofurans Title: Novel Synthesis of Benzosubstituted Benzofurans via Diels-Alder Reaction.[1] Source: Synthetic Communications, 1990, 20(1), 101-109. URL:[Link][2][3][4]

  • Melatonergic Benzofuran Derivatives Title: Benzofuran and dihydrobenzofuran melatonergic agents.[5] Source: US Patent 5,856,529. URL:

  • Benzofuran-4-carboxamides in 5-HT Modulation Title: Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Source: Bioorganic & Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Exploratory

Methyl Benzofuran-4-Carboxylate chemical formula and structure

Chemical Identity, Synthesis, and Structural Validation in Drug Discovery Executive Summary Methyl benzofuran-4-carboxylate (CAS: 41019-56-1) is a specialized heterocyclic ester serving as a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Structural Validation in Drug Discovery

Executive Summary

Methyl benzofuran-4-carboxylate (CAS: 41019-56-1) is a specialized heterocyclic ester serving as a critical scaffold in medicinal chemistry.[1] Unlike its more common isomers (2- or 3-carboxylates), the 4-position substitution offers a unique vector for extending pharmacophores into the solvent-accessible regions of kinase ATP-binding pockets and G-protein coupled receptors (GPCRs).[1] This guide details the structural parameters, validated synthetic pathways, and characterization protocols required for its integration into high-throughput lead optimization campaigns.

Chemical Identity & Structural Analysis

The compound consists of a fused benzene and furan ring system (benzofuran), substituted at the C4 position with a methyl ester group. This substitution pattern breaks the typical planarity symmetry, creating distinct electronic environments for the aromatic protons.[1]

Table 1: Physicochemical Profile

Property Specification
IUPAC Name Methyl 1-benzofuran-4-carboxylate
CAS Registry Number 41019-56-1
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
SMILES COC(=O)C1=C2C=COC2=CC=C1
LogP (Predicted) ~2.2
H-Bond Acceptors 3 (Ester carbonyl, Ester ether, Furan oxygen)

| Topological Polar Surface Area | 39.4 Ų |[1]

Structural Visualization

The following diagram illustrates the atomic numbering scheme and the steric orientation of the ester moiety, which is critical for understanding NOE (Nuclear Overhauser Effect) signals during NMR validation.

ChemicalStructure cluster_legend Structural Key C4 C4 Ester COOMe C4->Ester Functional Vector C5 C5 C4->C5 C2 C2 C3 C3 C2->C3 Double Bond C3->C4 C6 C6 C5->C6 C7 C7 C6->C7 O1 O1 O1->C2 Key1 Blue Node: Substitution Site (C4) Key2 Red Box: Reactive Ester Handle

Caption: Connectivity map of Methyl Benzofuran-4-Carboxylate highlighting the C4 substitution vector.

Synthetic Methodologies

Researchers typically employ two primary strategies depending on scale and starting material availability.[1]

Method A: Palladium-Catalyzed Carbonylation (Preferred for Lab Scale)

This method utilizes a 4-halo or 4-triflate precursor.[1] It is highly reliable for generating library compounds due to its tolerance of other functional groups.[1]

  • Precursor: 4-Bromobenzofuran or Benzofuran-4-yl trifluoromethanesulfonate.[1]

  • Reagents: Pd(OAc)₂, dppp (1,3-Bis(diphenylphosphino)propane), Triethylamine (TEA).[1]

  • Solvent System: DMSO/Methanol (1:1).[1]

  • Conditions: CO atmosphere (balloon or pressure reactor), 70–80°C.[1]

Method B: Aromatization of Tetrahydrobenzofurans (Industrial Scale)

For multi-gram synthesis, starting from acyclic precursors or cyclohexanediones is more cost-effective.[1]

  • Cyclization: Reaction of 1,3-cyclohexanedione with ethyl bromopyruvate to form the tetrahydrobenzofuran core.[1]

  • Aromatization: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures to restore aromaticity.[1]

Experimental Workflow Diagram

The following flowchart visualizes the logic flow for selecting the synthesis route.

SynthesisWorkflow Start Target: Methyl Benzofuran-4-Carboxylate Decision Scale & Availability? Start->Decision RouteA Route A: Pd-Carbonylation Decision->RouteA < 5g / Library RouteB Route B: Aromatization Decision->RouteB > 100g / Process StepA1 Start: 4-Bromobenzofuran RouteA->StepA1 StepB1 Start: 1,3-Cyclohexanedione RouteB->StepB1 StepA2 Pd(OAc)2, dppp, CO, MeOH StepA1->StepA2 Product Purified Product (>98%) StepA2->Product StepB2 Cyclization to Tetrahydrobenzofuran StepB1->StepB2 StepB3 Oxidation (DDQ or S) StepB2->StepB3 StepB3->Product

Caption: Decision matrix for synthesizing Methyl Benzofuran-4-Carboxylate based on scale.

Characterization & Self-Validating Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Validation

The 4-position substitution creates a specific splitting pattern.[1] A self-validating system checks for the presence of 5 aromatic protons (2 furan + 3 benzene) and 3 methyl protons.[1]

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • δ 3.97 ppm (s, 3H): Methyl ester (–OCH₃).[1] Causality: High electronegativity of oxygen deshields these protons.[1]

    • δ 7.30–8.00 ppm (m, 3H): Benzene ring protons (H5, H6, H7).[1]

      • H5 (doublet): Coupled to H6.[1]

      • H7 (doublet): Coupled to H6.[1]

      • H6 (triplet/dd): Coupled to H5 and H7.[1]

    • δ 7.60–7.80 ppm (d, 1H) & δ 6.90–7.10 ppm (d, 1H): Furan ring protons (H2, H3).[1] Note: H2 is typically more downfield due to the adjacent oxygen.[1]

Mass Spectrometry (MS)[1][2]
  • Method: LC-MS (ESI+).[1]

  • Expected Ion: [M+H]⁺ = 177.05 m/z.[1]

  • Validation: The absence of bromine isotopic patterns (1:1 ratio at M/M+2) confirms the complete conversion of the 4-bromo precursor in Route A.

Applications in Drug Discovery

Methyl benzofuran-4-carboxylate acts as a "privileged scaffold" intermediate.[1]

  • Kinase Inhibition: The ester can be hydrolyzed to the acid and coupled with amines to form amide-linked inhibitors targeting CDK2 or GSK-3β. The 4-position vector directs the substituent towards the solvent front, often improving solubility without clashing with the hinge region.

  • Anti-Tubercular Agents: Derivatives of benzofuran-4-carboxylic acid have shown potency against Mycobacterium tuberculosis by inhibiting the salicylate synthase MbtI, an enzyme crucial for iron acquisition.[1]

  • Dronedarone Analogs: While Dronedarone is a 2-butyl-3-aroyl derivative, 4-substituted analogs are explored to modulate lipophilicity and metabolic stability (blocking metabolic hotspots on the benzene ring).[1]

References
  • Lead Sciences. (n.d.). Methyl benzofuran-4-carboxylate Product Page. Retrieved from [1]

  • Google Patents. (2009).[1] Method for the synthesis of 4-benzofuran-carboxylic acid - US20090131688A1.[1] Retrieved from

  • Google Patents. (2017).[1] Antibacterial compounds and uses thereof - WO2017155909A1.[1] Retrieved from

  • PubChem. (n.d.).[1] Methyl benzofuran-4-carboxylate (Compound).[1][3][4][5] Retrieved from [1]

  • MDPI. (2020).[1] 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid: Synthesis and Characterization. Retrieved from [1]

Sources

Foundational

The Ubiquitous Benzofuran: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Benzofuran derivatives represent a structurally diverse and biologically significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzofuran derivatives represent a structurally diverse and biologically significant class of heterocyclic compounds ubiquitously found in nature. This technical guide provides an in-depth exploration of the natural occurrence of benzofurans, delving into their biosynthetic origins, the methodologies for their isolation and structural elucidation, and their vast pharmacological potential. With applications ranging from anticancer to antimicrobial agents, a thorough understanding of these natural products is paramount for modern drug discovery and development. This guide is designed to serve as a comprehensive resource for researchers and scientists in the field, offering both foundational knowledge and practical insights.

Introduction: The Benzofuran Scaffold - A Privileged Structure in Nature

The benzofuran core, a bicyclic system consisting of a fused benzene and furan ring, is a fundamental structural motif present in a vast number of natural products and synthetic compounds. Its prevalence in the plant kingdom, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Moraceae, underscores its evolutionary importance as a scaffold for a wide array of secondary metabolites. These naturally occurring benzofurans are not mere chemical curiosities; they are endowed with a remarkable spectrum of biological activities, including potent antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. This inherent bioactivity has positioned the benzofuran nucleus as a "privileged structure" in medicinal chemistry, inspiring the design and synthesis of novel therapeutic agents.

This guide will navigate the intricate world of natural benzofuran compounds, from their biogenesis within the plant cell to their isolation in the laboratory and the elucidation of their complex structures. We will explore the causality behind the experimental choices in their study and provide practical, field-proven insights for professionals in drug development.

The Genesis of Diversity: Biosynthesis of Benzofuran Compounds

The structural diversity of natural benzofurans originates from their complex biosynthetic pathways, which are primarily rooted in the phenylpropanoid pathway. This central metabolic route in plants provides the essential precursors for a vast array of phenolic compounds.

The Phenylpropanoid Pathway: The Primary Feeder Pathway

The biosynthesis of most benzofurans begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), generate a variety of substituted cinnamic acid derivatives. These activated carboxylic acids are then converted to their corresponding coenzyme A (CoA) esters by 4-coumarate-CoA ligase (4CL). These CoA esters serve as the key branch-point intermediates that are channeled into various downstream pathways, including the one leading to benzofurans.

Formation of the Benzofuran Core: A Proposed Mechanistic Insight

The precise enzymatic steps leading to the formation of the benzofuran ring can vary between different classes of these compounds. However, a common theme involves the oxidative cyclization of a precursor molecule. For many 2-arylbenzofurans, a plausible biosynthetic route involves the dimerization and subsequent cyclization of two phenylpropanoid units.

Below is a proposed biosynthetic pathway for a generic 2-arylbenzofuran, illustrating the key enzymatic transformations.

Benzofuran Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone Intermediate p_Coumaroyl_CoA->Chalcone Malonyl-CoA Stilbene Stilbene Intermediate (e.g., Resveratrol) p_Coumaroyl_CoA->Stilbene Malonyl-CoA Chalcone_Synthase Chalcone Synthase (CHS) Stilbene_Synthase Stilbene Synthase (STS) Chalcone->Stilbene Isomerase Oxidative_Cyclization Oxidative Cyclization (P450 enzymes) Chalcone->Oxidative_Cyclization Stilbene->Oxidative_Cyclization Benzofuran_Core 2-Arylbenzofuran Core Oxidative_Cyclization->Benzofuran_Core Tailoring_Enzymes Tailoring Enzymes (Methyltransferases, etc.) Benzofuran_Core->Tailoring_Enzymes Diverse_Benzofurans Diverse Natural Benzofurans Tailoring_Enzymes->Diverse_Benzofurans

Figure 1: Proposed biosynthetic pathway of 2-arylbenzofurans.

This diagram illustrates the convergence of the phenylpropanoid pathway with downstream cyclization and tailoring reactions to generate the vast array of naturally occurring benzofurans. The initial steps leading to p-coumaroyl-CoA are well-established. The subsequent steps involving chalcone synthase (CHS) or stilbene synthase (STS) lead to key intermediates that can undergo oxidative cyclization, often catalyzed by cytochrome P450 monooxygenases, to form the benzofuran ring. Further modifications by "tailoring" enzymes, such as methyltransferases, glycosyltransferases, and prenyltransferases, contribute to the immense structural diversity observed in this class of compounds.

Unearthing Nature's Arsenal: Isolation and Purification of Benzofuran Compounds

The journey from a plant source to a pure, biologically active benzofuran compound is a meticulous process involving extraction, fractionation, and purification. The choice of methodology is critical and is dictated by the physicochemical properties of the target compound and the complexity of the natural matrix.

Extraction: Liberating the Target Molecules

The initial step involves the extraction of the benzofuran compounds from the plant material. The selection of the solvent is paramount and is based on the polarity of the target molecules.

Experimental Protocol: General Solvent Extraction

  • Sample Preparation: The plant material (e.g., leaves, bark, roots) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Maceration/Soxhlet Extraction:

    • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) at room temperature for a period of 24-72 hours with occasional agitation. This method is suitable for thermolabile compounds.

    • Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a refluxing solvent. This method is more exhaustive but may not be suitable for heat-sensitive compounds.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation and Purification: Isolating the Needle from the Haystack

The crude extract is a complex mixture of various compounds. To isolate the benzofuran of interest, chromatographic techniques are employed.

Workflow for Isolation and Purification

Isolation_Workflow Crude_Extract Crude Plant Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling Prep_HPLC Preparative HPLC (C18 Column) Pooling->Prep_HPLC Pure_Compound Pure Benzofuran Compound Prep_HPLC->Pure_Compound

Figure 2: General workflow for the isolation and purification of benzofuran compounds.

Experimental Protocol: Column Chromatography and Preparative HPLC

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel is commonly used for the initial separation of compounds based on polarity. Sephadex LH-20 can be used for size-exclusion chromatography.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used to elute the compounds from the column.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target benzofuran.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Stationary Phase: A reversed-phase C18 column is frequently employed for the final purification of benzofurans.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used.

    • Detection and Collection: The eluent is monitored with a UV detector at a wavelength where the benzofuran absorbs. The peak corresponding to the target compound is collected.

Deciphering the Molecular Architecture: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy provide detailed information about the number and chemical environment of the hydrogen and carbon atoms in a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical shifts (which indicate their electronic environment), and their coupling patterns (which reveal their proximity to other protons).

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Case Study: Ailanthoidol - A Representative 2-Arylbenzofuran

Ailanthoidol is a neolignan with a 2-arylbenzofuran skeleton isolated from plants like Zanthoxylum ailanthoides. Its structure has been unequivocally confirmed using NMR spectroscopy. While a complete, detailed spectral analysis is beyond the scope of this guide, key characteristic signals in its ¹H NMR spectrum would include:

  • Aromatic protons in distinct regions corresponding to the two different aromatic rings.

  • A singlet for the proton at the C3 position of the benzofuran ring.

  • Signals for the methoxy group protons.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern is often characteristic of a particular class of compounds and can be used to piece together the structure. For a 2-arylbenzofuran, characteristic fragments might arise from the cleavage of the bond between the two aromatic rings or from the fragmentation of the substituents.

The Pharmacological Promise: A Survey of Biological Activities

Naturally occurring benzofuran compounds exhibit a wide and impressive range of biological activities, making them attractive lead compounds for drug development.

Biological ActivityExamples of Natural BenzofuransReported IC₅₀ Values (where available)References
Anticancer Ailanthoidol, Moracins, EupomatenoidsVaries depending on cell line and compound
Antimicrobial Moracins, PterocarpansVaries depending on microbial strain
Anti-inflammatory Ailanthoidol, Glycyrrhiza benzofurans-
Antiviral Psoralens (furocoumarins)-
Antioxidant Many 2-arylbenzofurans-

The diverse biological activities of benzofurans stem from their ability to interact with a variety of biological targets. The specific substitutions on the benzofuran core play a crucial role in determining the potency and selectivity of these interactions. For instance, the presence and position of hydroxyl, methoxy, and prenyl groups can significantly influence the anticancer or antimicrobial efficacy of a compound.

Conclusion and Future Directions

The natural world remains a vast and largely untapped reservoir of novel chemical entities with therapeutic potential. Benzofuran compounds, with their widespread occurrence and diverse biological activities, exemplify the importance of natural product research in modern drug discovery. This technical guide has provided a comprehensive overview of the key aspects of naturally occurring benzofurans, from their biosynthesis to their isolation and characterization.

Future research in this field will likely focus on:

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for benzofuran biosynthesis will enable the use of synthetic biology approaches for the sustainable production of these valuable compounds.

  • Discovery of Novel Scaffolds: Continued exploration of unique ecological niches, such as marine organisms and endophytic fungi, may lead to the discovery of novel benzofuran structures with unprecedented biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of bioactive benzofurans is crucial for their development as therapeutic agents.

By integrating the principles of natural product chemistry, molecular biology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of natural compounds.

References

  • [An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in.]([Link]

Exploratory

Technical Guide: Strategic Synthesis of the Benzofuran Scaffold

Executive Summary & Pharmacophore Significance[1] The benzofuran moiety (benzo[b]furan) represents a "privileged structure" in drug discovery, serving as the core scaffold for therapeutics ranging from anti-arrhythmic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1]

The benzofuran moiety (benzo[b]furan) represents a "privileged structure" in drug discovery, serving as the core scaffold for therapeutics ranging from anti-arrhythmic agents to novel anti-neoplastics. Its lipophilic profile and ability to engage in


-

stacking interactions make it an ideal spacer for orienting pharmacophores within receptor pockets.

Key Therapeutic Drivers:

  • Amiodarone & Dronedarone: Class III anti-arrhythmic agents where the benzofuran core provides the rigid scaffold necessary for iodine or alkyl chain presentation.

  • Methoxsalen: A furocoumarin derivative used in PUVA therapy for psoriasis.

  • Vilazodone: A serotonergic antidepressant utilizing the benzofuran ring to modulate SERT affinity.

This guide moves beyond textbook definitions to provide a decision-making framework for selecting the optimal synthesis route based on functional group tolerance, scalability, and atom economy.

The Classical Foundation: Rap-Stoermer Condensation

While older, the Rap-Stoermer reaction remains the industrial workhorse for generating 2-acylbenzofurans. It is robust, requires no expensive transition metals, and utilizes stable precursors.

Mechanistic Logic

The reaction involves the condensation of salicylaldehydes with


-haloketones under basic conditions.
  • Phenoxide Formation: Base deprotonates the phenol.

  • Nucleophilic Substitution (S_N2): The phenoxide attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Intramolecular Aldol Condensation: The aldehyde carbonyl undergoes nucleophilic attack by the formed enolate, followed by dehydration to aromatize the furan ring.

Validated Protocol (Standard Scale)

Application: Synthesis of 2-benzoylbenzofuran.

  • Reagents: Salicylaldehyde (10 mmol), 2-Bromoacetophenone (10 mmol), Potassium Carbonate (

    
    , 20 mmol), Acetonitrile (ACN, 30 mL).
    
  • Procedure:

    • Charge a 100 mL round-bottom flask with Salicylaldehyde and ACN.

    • Add

      
       (anhydrous) in a single portion. Stir for 15 minutes at RT to ensure phenoxide formation (color change often observed).
      
    • Add 2-Bromoacetophenone dropwise to control exotherm.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol.

Mechanistic Pathway (DOT Visualization)

RapStoermer Start Salicylaldehyde + alpha-Halo Ketone Step1 Phenoxide Formation Start->Step1 Base (K2CO3) Step2 Ether Intermediate (SN2 Displacement) Step1->Step2 O-Alkylation Step3 Intramolecular Aldol Condensation Step2->Step3 Ring Closure End 2-Acylbenzofuran (Aromatization) Step3->End - H2O

Figure 1: The Rap-Stoermer cascade involves substitution followed by dehydration-driven aromatization.

The Modern Standard: Sonogashira Coupling-Cyclization

For high-value pharmaceutical intermediates requiring substitution at the C2 and C3 positions, the transition-metal-catalyzed approach is superior. This "one-pot" method combines intermolecular coupling with intramolecular cyclization.[1][2]

Mechanistic Logic

This cascade utilizes Palladium to form the C-C bond and Copper/Base to facilitate the ring closure.

  • Sonogashira Coupling: Cross-coupling of o-halophenol with a terminal alkyne.

  • 5-exo-dig Cyclization: The pendant alkyne is activated by the metal (or electrophilic species), promoting nucleophilic attack by the phenolic oxygen.

Validated Protocol (High Functionalization)

Application: Synthesis of 2-substituted benzofurans from o-iodophenol.

  • Reagents: 2-Iodophenol (1.0 equiv), Terminal Alkyne (1.2 equiv),

    
     (2 mol%), CuI (4 mol%), Triethylamine (
    
    
    
    , 3.0 equiv), DMF (degassed).
  • Procedure:

    • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

    • Catalyst Loading: Add Pd catalyst, CuI, and 2-Iodophenol.

    • Solvent/Base: Add DMF and

      
      .
      
    • Addition: Add the terminal alkyne via syringe.

    • Reaction: Heat to 60–80°C for 4–12 hours.

    • Critical Step: If cyclization is slow, increase temp to 100°C to drive the 5-exo-dig closure.

    • Purification: Flash column chromatography is required to remove Pd residues.

Catalytic Cycle (DOT Visualization)

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodophenol TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Alkyne/CuI/Base RedElim Reductive Elimination (o-Alkynylphenol) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Cyclization 5-exo-dig Cyclization (Intramolecular) RedElim->Cyclization Spontaneous or Base-Promoted Product 2-Substituted Benzofuran Cyclization->Product

Figure 2: The Pd/Cu cycle couples the carbon skeleton, establishing the precursor for immediate ring closure.

Emerging Trend: Oxidative C-H Activation

To improve atom economy and avoid pre-functionalized halides, modern oxidative couplings utilize phenols and internal alkynes/alkenes directly.

Mechanistic Logic

A Pd(II) species coordinates to the phenol and the alkene/alkyne. C-H activation at the ortho-position is followed by insertion and reductive elimination. An external oxidant (e.g., Benzoquinone,


, or Cu(OAc)2) is required to reoxidize Pd(0) to Pd(II).
General Protocol (Dehydrogenative Annulation)
  • Reagents: Phenol, Internal Alkyne,

    
     (5-10 mol%), 
    
    
    
    (oxidant), Air/O2.
  • Note: This reaction is sensitive to steric hindrance on the phenol.

Comparative Analysis: Selecting the Right Tool

FeatureRap-StoermerSonogashira-CyclizationOxidative C-H Activation
Primary Bond Formation C-O then C-C (Aldol)C-C (Coupling) then C-OC-C (C-H Activation)
Precursors Salicylaldehyde +

-Halo ketone
o-Halophenol + AlkynePhenol + Alkyne/Alkene
Atom Economy Moderate (Salt waste)Moderate (Salt waste)High (Water/Acid byproduct)
Functional Group Tolerance Low (Base sensitive)High (Broad scope)Moderate (Oxidant sensitive)
Cost LowHigh (Pd/Cu catalysts)High (Pd + Oxidants)
Best For... 2-Acylbenzofurans (Scale-up)Complex Drug Scaffolds (R&D)Green Chemistry (Academic)

References

  • Review of Modern Methods: Mushtaq, A. et al.[3] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024, 9, 19, 20728–20752.[3][4]

  • Sonogashira Protocol: Kishore, D. R., & Satyanarayana, G. "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade."[1] J. Org. Chem., 2022, 87, 15, 10158–10172. [2]

  • Rap-Stoermer Optimization: Koca, I. et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans."[5] ChemistrySelect, 2022, 7, e202202243.[5] [5]

  • Oxidative Cyclization: Bernini, R. et al. "Ferric Chloride-Mediated Synthesis of 2-Substituted Benzofurans." J. Org. Chem.
  • Medicinal Chemistry Context: Miao, Y. et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, 2019, 9, 27510-27540.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Methyl Benzofuran-4-Carboxylate

Executive Summary Methyl benzofuran-4-carboxylate is a critical pharmacophore and intermediate in the synthesis of 5-HT receptor agonists and other bioactive heterocyclic compounds. Traditional routes to benzofuran-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl benzofuran-4-carboxylate is a critical pharmacophore and intermediate in the synthesis of 5-HT receptor agonists and other bioactive heterocyclic compounds. Traditional routes to benzofuran-4-carboxylates often involve lengthy multi-step sequences starting from substituted phenols (e.g., Rap-Stoermer or Feist-Bénary synthesis), which suffer from poor regioselectivity and low atom economy.

This Application Note details a streamlined, high-yield synthetic protocol starting from 4-hydroxy-1-indanone . The methodology utilizes a regioselective silyl enol ether formation followed by ozonolytic cleavage and an acid-catalyzed recyclization/aromatization cascade. This "Ring Contraction" strategy offers superior scalability and purity compared to classical phenol alkylation routes.

Retrosynthetic Analysis & Mechanistic Pathway

The transformation relies on the oxidative cleavage of the cyclopentenone ring of the indanone, followed by the reconstruction of the furan ring. The key strategic disconnection is the C2-C3 bond of the indanone, which becomes the C2-C3 bond of the benzofuran after oxidative contraction.

Pathway Visualization

BenzofuranSynthesis Indanone 4-Hydroxy-1-indanone (Starting Material) EnolEther Silyl Enol Ether Intermediate Indanone->EnolEther BSA, TBAB Toluene, 50°C Ozonide Ozonide/Ring-Opened Species EnolEther->Ozonide O3, -78°C (Oxidative Cleavage) Dihydro 2-Methoxy-2,3-dihydro- benzofuran-4-carboxylate Ozonide->Dihydro MeOH, H+ (Recyclization) Target Methyl Benzofuran- 4-Carboxylate Dihydro->Target MSA, Toluene (Aromatization)

Figure 1: Mechanistic flow from 4-hydroxyindanone to the benzofuran scaffold via oxidative ring contraction.

Experimental Protocol

This protocol is designed for a 100 g scale but is fully scalable to kilogram quantities. It operates as a telescoped process (one-pot or minimal isolation) to maximize yield and minimize handling of unstable intermediates.

Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
ReagentRoleEquiv.Notes
4-Hydroxy-1-indanone Substrate1.0Purity >98% recommended.[1]
Bis(trimethylsilyl)acetamide (BSA) Silylating Agent2.4Moisture sensitive.
Tetrabutylammonium bromide (TBAB) Catalyst0.05Phase transfer catalyst.
Ozone (O₃) OxidantExcessGenerated in situ.
Methanol (MeOH) Solvent/Reactant10 VolAnhydrous.[2]
Methanesulfonic Acid (MSA) Acid Catalyst2.0For aromatization.
Toluene Solvent10 VolReaction medium.
Step-by-Step Methodology
Stage 1: Silyl Enol Ether Formation
  • Setup: Equip a 2L reactor with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Charging: Under nitrogen atmosphere, charge Bis(trimethylsilyl)acetamide (BSA) (2.4 equiv) and TBAB (5 mol%).

  • Addition: Add 4-hydroxy-1-indanone (1.0 equiv) portion-wise to the stirring solution.

  • Reaction: Heat the mixture to 50°C and maintain for 6 hours.

    • Process Insight: The reaction generates the bis-silylated species (silylated phenol and silylated enol ether). BSA acts as a scavenger for water and drives the equilibrium.

  • Workup: Cool to room temperature. Dilute with Toluene (2 volumes). This solution contains the moisture-sensitive silyl enol ether and is used directly.

Stage 2: Ozonolysis and Ring Contraction
  • Cooling: Cool the toluene solution from Stage 1 to -70°C to -78°C .

  • Ozonolysis: Bubble Ozone/Oxygen mixture through the solution until a persistent blue color is observed (indicating saturation) or TLC confirms consumption of the starting material.

  • Quench: Purge with nitrogen to remove excess ozone.

  • Recyclization: Add Methanol (3 volumes) cautiously at low temperature. Allow the mixture to warm to 20°C .

    • Mechanism:[3][4][5][6][1][7][8] Methanol reacts with the ozonide/aldehyde intermediates to form the 2-methoxy-2,3-dihydrobenzofuran scaffold.

  • Phase Separation: Add water (4 volumes). Separate the organic phase.[6][1][9] Extract the aqueous phase with toluene.[1] Combine organic layers.

Stage 3: Aromatization to Benzofuran
  • Acidification: To the combined organic layer (containing the dihydro-intermediate), add Methanesulfonic acid (MSA) (2.0 equiv) dropwise, maintaining temperature at 20°C .

  • Elimination: Stir the mixture at 20°C for 2–4 hours.

    • Process Insight: MSA catalyzes the elimination of methanol from the 2-position, driving the formation of the aromatic furan ring.

  • Quench & Isolation: Cool to 10°C. Add water (3 volumes). Separate phases.

  • Wash: Wash the organic phase with 1N NaOH (2x) to remove acidic impurities, followed by water (2x) until neutral pH.

  • Concentration: Distill the toluene under reduced pressure to obtain the crude product.

  • Purification: Recrystallize from Methanol/Water or Heptane/EtOAc if necessary.

Expected Yield: 60–70% overall. Appearance: White to off-white crystalline solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Silylation Temp 50°C ± 5°C<45°C: Incomplete enolization. >60°C: Degradation of BSA.
Ozonolysis Temp <-70°C>-60°C: Over-oxidation or loss of regioselectivity.
Quench pH Acidic (MSA)Neutral/Basic: Aromatization will not occur; dihydro-intermediate remains.
Moisture Control Strict (Stage 1)Moisture hydrolyzes the silyl enol ether, reverting it to indanone.

Analytical Validation

The identity of the product should be confirmed using NMR and MS.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.00 (d, 1H, Ar-H)

    • δ 7.70 (d, 1H, Ar-H)

    • δ 7.35 (t, 1H, Ar-H)

    • δ 7.50 (d, 1H, Furan-H, C2)

    • δ 7.20 (d, 1H, Furan-H, C3)

    • δ 3.98 (s, 3H, -COOCH₃)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₈O₃ [M+H]⁺: 177.05; Found: 177.1.

References

  • Primary Patent Protocol

    • Boutet, T., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. US Patent App. 12/266,756.[2] (Assignee: Pierre Fabre Medicament).

    • Context: This patent explicitly describes the silylation-ozonolysis-aromatization sequence starting from 4-hydroxyindanone to yield the methyl benzofuran-4-carboxylate derivative.[1]

  • Mechanistic Grounding (Benzofuran Synthesis): Rylander, P. N. (1970). Catalytic Hydrogenation over Platinum Metals. Academic Press. (General reference for hydrogenation/dehydrogenation cycles in furan synthesis). Note on Ozonolysis: The cleavage of silyl enol ethers by ozone is a well-established method for synthesizing keto-esters and lactones, adapted here for the specific ring contraction.
  • Related Heterocyclic Chemistry

    • Eicher, T., & Hauptmann, S. (2003).

Sources

Application

Protocol: Purification of Methyl Benzofuran-4-Carboxylate via Flash Column Chromatography

Abstract & Scope This Application Note details the protocol for the isolation and purification of Methyl Benzofuran-4-Carboxylate (CAS: 143972-71-6) from crude reaction mixtures. While often synthesized via Rap-Stoermer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the isolation and purification of Methyl Benzofuran-4-Carboxylate (CAS: 143972-71-6) from crude reaction mixtures. While often synthesized via Rap-Stoermer cyclization or transition-metal-catalyzed annulation, this intermediate presents specific purification challenges due to its low melting point (~40°C) and lipophilicity. This guide moves beyond standard recipes, focusing on the thermodynamic behavior of the benzofuran scaffold on Silica Gel 60 to ensure high-purity isolation (>98%) suitable for downstream pharmaceutical applications.

Physicochemical Context & Separation Logic

Successful chromatography requires understanding the analyte's behavior. Methyl Benzofuran-4-Carboxylate is a lipophilic ester with a fused aromatic system.

PropertyValueChromatographic Implication
Molecular Formula

Moderate molecular weight; diffuses well in porous silica.
Polarity Low-MediumRetains weakly on silica; requires non-polar mobile phase start.
Melting Point 40–41 °CCRITICAL: Product may oil out during evaporation or dry loading if temperature >40°C.
UV Absorption

~250 nm
Strong aromatic absorption allows sensitive UV detection (254 nm).
Key Impurities Unreacted Phenols, Free AcidPhenols tail significantly; Free Acid (hydrolysis product) retains strongly.

The Separation Challenge: The primary difficulty is separating the target ester from unreacted starting materials (often salicylaldehyde derivatives) which possess similar Rf values in high-polarity solvents, and from the decarboxylated byproduct (benzofuran) which elutes at the solvent front.

Pre-Chromatography Analytics (Method Development)

Do not proceed to the column without a validated TLC method.

TLC System Optimization

Stationary Phase: Silica Gel 60


 aluminum sheets.
Detection:  UV (254 nm) is primary. Anisaldehyde stain is secondary (benzofurans turn distinct red/purple).

Recommended Mobile Phase Screen:

  • 100% Hexanes: Check for non-polar byproducts (decarboxylated benzofuran) at solvent front.

  • 10% EtOAc in Hexanes: Target ester should appear at Rf 0.25 – 0.35 .

  • 20% EtOAc in Hexanes: Use only if the compound is stuck at the baseline.

The "Golden Zone": Adjust the solvent ratio until the Methyl Benzofuran-4-Carboxylate spot is at Rf 0.30. If the Rf is >0.5, you will lose resolution between the ester and non-polar impurities.

Detailed Purification Protocol

Column Preparation[1]
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

  • Column Dimension: Use a 1:30 to 1:50 mass ratio (Sample:Silica).

    • Example: For 1.0 g crude, use a 40 g flash cartridge or 30 g loose silica in a glass column.

Sample Loading (The Critical Decision)

Due to the low melting point (40°C), Dry Loading is superior to liquid loading. Liquid loading with DCM often causes "band broadening" because DCM is stronger than the starting mobile phase.

Dry Loading Procedure:

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (1:2 ratio of sample to sorbent).

  • Evaporate solvent on a rotary evaporator. Bath temperature must be <35°C to prevent the ester from melting into a sticky oil that clumps the sorbent.

  • Obtain a free-flowing powder. If sticky, add more sorbent and re-evaporate.

Gradient Elution Strategy

A linear gradient is inefficient for this separation. A Step-Gradient is recommended to focus the band.

Mobile Phase A: n-Hexane (or Petroleum Ether) Mobile Phase B: Ethyl Acetate (EtOAc)

Step% Mobile Phase BColumn Volumes (CV)Purpose
1 0% (100% Hex)2 CVElute non-polar impurities (decarboxylated benzofuran).
2 2%2 CVCondition column; move target slightly.
3 5%5 CVElution of Target (Methyl Benzofuran-4-Carboxylate).
4 10%3 CVElute tailing target & minor isomers.
5 30%3 CVFlush polar impurities (phenols, acids).

Note: If using an automated flash system (e.g., Biotage/Teledyne), set a linear gradient from 0% to 15% B over 15 CV.

Fraction Collection & Analysis
  • Collect fractions in 15-20 mL test tubes (for a 40g column).

  • Spot every 3rd tube on TLC.

  • Pool fractions containing the pure spot (Rf ~0.3 in 10% EtOAc).

  • Evaporation: Rotovap at 30–35°C .

    • Caution: Do not overheat. The product is a low-melting solid. If it oils out, it may be difficult to crystallize later.

Troubleshooting & Optimization

Scenario A: Co-elution with Starting Material (Phenol)

  • Cause: The phenolic proton interacts with the ester, dragging both spots together.

  • Solution: Add 1% Acetic Acid to the mobile phase? NO. This protonates the phenol, making it less polar and harder to separate.

  • Correct Solution: Wash the crude organic layer with 1M NaOH before chromatography. This deprotonates the phenol (forming a phenoxide salt) which stays in the aqueous layer, removing it prior to the column.

Scenario B: Product is an Oil, not a Solid

  • Cause: Trace solvent remains or impurities depress the melting point.

  • Solution: Dissolve the oil in a minimum amount of hot pentane/hexane, cool to -20°C overnight to induce crystallization.

Process Visualization (Workflow)

PurificationProtocol Start Crude Reaction Mixture Workup Acid/Base Workup (Remove Phenols) Start->Workup TLC TLC Method Dev (Target Rf 0.3 in 10% EtOAc) Workup->TLC LoadDecision Solubility Check TLC->LoadDecision DryLoad Dry Load on Celite (Evap < 35°C) LoadDecision->DryLoad Low Solubility/Sticky WetLoad Wet Load (Hexane/DCM) LoadDecision->WetLoad High Solubility Column Flash Chromatography (Silica Gel 60) DryLoad->Column WetLoad->Column Gradient Step Gradient: 0% -> 5% -> 10% EtOAc Column->Gradient Analysis Fraction Analysis (UV/TLC) Gradient->Analysis Final Pure Methyl Benzofuran-4-Carboxylate (White Solid, mp ~40°C) Analysis->Final Pool & Evaporate

Figure 1: Decision tree for the purification of Methyl Benzofuran-4-Carboxylate, highlighting the critical dry-loading step due to low melting point.

References

  • Synthesis & Physical Properties

    • Lozach, O., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. US Patent Application US20090131688A1. (Describes the isolation of the methyl ester as a white solid, mp 40.1°C).
  • Chromatographic Behavior of Benzofurans

    • Dudley, M. E., et al. (2006).[1] Synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes. Synthesis, 1711-1714.[1] (Establishes baseline Rf values for benzofuran esters in Hex/EtOAc systems).

  • General Flash Chromatography Methodology

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Method

Application Note: Leveraging Methyl Benzofuran-4-Carboxylate for the Synthesis of Pharmaceutical Intermediates

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Methyl Benzofuran-4-Carboxylate is a versatile and strat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Methyl Benzofuran-4-Carboxylate is a versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates. Its ester functionality at the 4-position provides a reliable synthetic handle for initial modifications, while the benzofuran ring itself is amenable to advanced functionalization strategies. This guide details robust protocols for the transformation of Methyl Benzofuran-4-Carboxylate into a diverse array of intermediates, focusing on high-efficiency, modular synthetic routes including directed C–H arylation and one-pot transamidation.[1][2]

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are integral to modern drug discovery, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiarrhythmic, and antimicrobial properties.[1][3] Marketed drugs such as the antiarrhythmic Dronedarone highlight the therapeutic importance of this heterocyclic system.[4] The ability to efficiently synthesize libraries of substituted benzofurans is therefore a critical objective for medicinal chemists. Methyl Benzofuran-4-Carboxylate serves as an excellent foundational building block, providing a stable and reactive platform for constructing molecular complexity. This document provides experimentally-grounded protocols for its conversion into high-value pharmaceutical intermediates.

Foundational Strategy: From Ester to Versatile Carboxylic Acid

The first essential transformation is the conversion of the chemically stable methyl ester to the more synthetically versatile carboxylic acid. This simple hydrolysis unlocks the potential for a wide range of subsequent reactions, most notably amide bond formation, which is a cornerstone of pharmaceutical chemistry.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Methyl Benzofuran-4-Carboxylate

This protocol describes the conversion of the methyl ester to its corresponding carboxylic acid via saponification. Base-catalyzed hydrolysis is a classic, high-yielding, and reliable method for this transformation.[5][6]

Causality: Sodium hydroxide (NaOH) in a water/methanol solvent system is used to ensure solubility of the organic substrate while providing the hydroxide nucleophile required to attack the electrophilic carbonyl carbon of the ester.[6] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the sodium salt of the carboxylic acid. A final acidification step with an acid like HCl is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.[5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl Benzofuran-4-Carboxylate (1.0 eq) in a 2:1 mixture of methanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (2.2 eq) in water to the reaction mixture.

  • Heating: Stir the reaction mixture at 55 °C for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Solvent Removal: Partially concentrate the mixture in vacuo to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 3–4 by the dropwise addition of 1 M HCl.

  • Precipitation & Isolation: The free carboxylic acid will precipitate out of the solution as a solid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting Benzofuran-4-Carboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Core Elaboration via Directed C–H Functionalization

With the carboxylic acid in hand, modern synthetic techniques like palladium-catalyzed C–H functionalization can be employed to selectively modify the benzofuran core. This approach offers a powerful way to build molecular complexity by forming new carbon-carbon bonds at positions that are otherwise difficult to access.

The Role of the 8-Aminoquinoline (8-AQ) Directing Group

To achieve regioselective C–H activation, a directing group is often necessary. The 8-aminoquinoline (8-AQ) moiety is an exceptionally powerful bidentate directing group.[7][8] When coupled to the benzofuran carboxylic acid, it forms a stable five-membered palladacycle intermediate, which directs the palladium catalyst to selectively activate the adjacent C3–H bond of the benzofuran ring for arylation.[2][7]

Protocol 2: Palladium-Catalyzed C3-Arylation of an 8-AQ-Appended Benzofuran

This protocol is adapted from a highly modular synthetic route for creating elaborate benzofuran derivatives.[1][2] It begins with the amide coupling of Benzofuran-4-Carboxylic Acid with 8-aminoquinoline, followed by the key C–H arylation step.

Step-by-Step Methodology:

Part A: Synthesis of the 8-AQ Amide Substrate

  • Couple Benzofuran-4-Carboxylic Acid with 8-aminoquinoline using a standard peptide coupling reagent like HATU with a base such as DIPEA in an anhydrous solvent like DCM.

  • Purify the resulting N-(quinolin-8-yl)benzofuran-4-carboxamide by column chromatography.

Part B: C3-Arylation Reaction

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the N-(quinolin-8-yl)benzofuran-4-carboxamide substrate (1.0 eq), the desired aryl iodide (3.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Silver acetate (AgOAc, 1.5 eq), and Sodium acetate (NaOAc, 1.0 eq).

  • Solvent Addition: Add anhydrous cyclopentyl methyl ether (CPME) to the vessel to achieve a concentration of 0.5 M.

  • Heating: Heat the reaction mixture to 110 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with an appropriate solvent (e.g., ethyl acetate), and concentrate the filtrate in vacuo. Purify the crude product by silica gel column chromatography to yield the C3-arylated product.

Causality and Mechanistic Insight:

  • Catalyst System: Pd(OAc)₂ is the active catalyst precursor.[9][10]

  • Role of AgOAc: Silver acetate is a critical co-additive. While its exact role can be complex, it often acts as a halide scavenger (reacting with iodide) and can facilitate the C–H activation step. The reaction proceeds poorly or not at all in its absence.[2]

  • Base: NaOAc acts as a base in the catalytic cycle, likely facilitating the deprotonation steps.

The proposed catalytic cycle is illustrated below.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle A Pd(OAc)₂ + Substrate B Palladacycle Intermediate (B) A->B C-H Activation (releases AcOH) C Pd(IV) Intermediate (C) B->C Oxidative Addition (Ar-I) D Product-Bound Pd(II) (D) C->D Reductive Elimination (forms C-C bond) D->A Ligand Exchange/ Protodemetalation Product C3-Arylated Product D->Product ArI Aryl Iodide ArI->B workflow A Methyl Benzofuran- 4-Carboxylate B Benzofuran-4- Carboxylic Acid A->B Protocol 1 (Hydrolysis) C 8-AQ Amide Intermediate B->C Amide Coupling D C3-Arylated 8-AQ Amide C->D Protocol 2 (C-H Arylation) E Diversified Amide Intermediates D->E Protocol 3 (Transamidation)

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl Benzofuran-4-Carboxylate

Abstract This application note provides a detailed guide for the comprehensive analytical characterization of Methyl Benzofuran-4-Carboxylate, a key heterocyclic building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of Methyl Benzofuran-4-Carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The structural integrity, purity, and identity of such intermediates are critical for the success of drug discovery and development pipelines. We present a multi-technique approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols designed for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Importance of Rigorous Characterization

Methyl Benzofuran-4-Carboxylate is a member of the benzofuran family, a class of heterocyclic compounds recognized for a wide array of pharmacological activities.[1] As a synthetic intermediate, its purity and confirmed structure are paramount to ensure the desired outcome in subsequent reactions and the biological activity of the final product. An impurity or a structural isomer can lead to significant downstream challenges, including failed syntheses, unexpected biological profiles, or safety concerns.

This guide establishes an authoritative and self-validating workflow for the unambiguous characterization of Methyl Benzofuran-4-Carboxylate, ensuring that researchers can proceed with confidence in their materials.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic properties of the target molecule.

  • IUPAC Name: Methyl benzofuran-4-carboxylate

  • Molecular Formula: C₁₀H₈O₃

  • Molecular Weight: 176.17 g/mol [2]

  • Structure:

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Principle of the Technique

¹H (Proton) NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular structure. For a molecule like Methyl Benzofuran-4-Carboxylate, NMR is essential to confirm the substitution pattern on the benzofuran ring system.

Experimental Protocol: ¹H and ¹³C NMR

Causality: The choice of a deuterated solvent like CDCl₃ (deuterated chloroform) is critical as it solubilizes the compound without creating a large interfering solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.

  • Sample Preparation: Accurately weigh 10-15 mg of Methyl Benzofuran-4-Carboxylate and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrumentation: The spectra should be acquired on a 200 MHz or higher field NMR spectrometer.[3] Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each unique carbon appears as a single line.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh 10-15 mg Sample Prep2 Dissolve in 0.7 mL CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer (>=200 MHz) Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform & Phase Correction Acq2->Proc1 Acq3->Proc1 Proc2 Integrate 1H Peaks Proc1->Proc2 Proc3 Assign Chemical Shifts Proc2->Proc3 Proc4 Confirm Structure Proc3->Proc4

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation and Expected Results

The expected chemical shifts provide a benchmark for confirming the identity of the synthesized compound. The data presented here is based on values reported in the literature.[3]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale for Assignment
CH₃ (ester) 3.97 (singlet, 3H) 51.9 Typical chemical shift for a methyl ester group.
Aromatic CH 7.33-7.36 (multiplet, 1H) 107.7 Aromatic protons and carbons of the benzofuran core.
Aromatic CH 7.66-7.72 (multiplet, 1H) 115.8 The specific shifts and coupling patterns confirm the 4-carboxylate substitution.[3]
Aromatic CH 7.95-7.98 (multiplet, 1H) 122.7
Quaternary C - 123.5 Quaternary carbons do not appear in the ¹H spectrum but are visible in the ¹³C spectrum.[4]
Quaternary C - 125.3
Quaternary C - 127.8
Quaternary C - 146.4
Quaternary C - 155.1

| C=O (ester) | - | 166.7 | The carbonyl carbon is significantly deshielded and appears far downfield.[5] |

Molecular Weight Verification by Mass Spectrometry (MS)

MS is an essential technique for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

Principle of the Technique

In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound with high precision. The fragmentation pattern can serve as a "fingerprint" for the molecule.

Experimental Protocol: GC-MS or LC-MS

Causality: The choice between Gas Chromatography (GC) or Liquid Chromatography (LC) as the inlet depends on the compound's volatility and thermal stability. For Methyl Benzofuran-4-Carboxylate, which is a relatively stable solid, either method can be effective. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically keeps the molecular ion intact.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source or an LC-MS system with an ESI source.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 50-300).

    • The instrument will detect the molecular ion peak [M]⁺ or a protonated adduct [M+H]⁺.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation Prep1 Prepare Dilute Solution (~100 µg/mL) Prep2 Use Volatile Solvent (e.g., Methanol) Prep1->Prep2 Acq1 Inject into LC-MS or GC-MS Prep2->Acq1 Acq2 Ionization (e.g., ESI or EI) Acq1->Acq2 Acq3 Mass Analysis (m/z) Acq2->Acq3 Proc1 Identify Molecular Ion Peak [M]+ or [M+H]+ Acq3->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2 Proc3 Confirm Molecular Formula Proc2->Proc3

Caption: General workflow for Mass Spectrometry analysis.

Data Interpretation and Expected Results
  • Molecular Ion Peak: The primary peak should correspond to the molecular weight of the compound, 176.17. In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 177.

  • Key Fragmentation: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

    • [M - 31]⁺: Loss of ·OCH₃, resulting in a fragment at m/z 145.

    • [M - 59]⁺: Loss of ·COOCH₃, resulting in a fragment at m/z 117.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. It separates the main compound from any impurities, allowing for accurate quantification.

Principle of the Technique

Reverse-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector is commonly used for aromatic compounds like benzofurans.

Experimental Protocol: RP-HPLC Method

Causality: A gradient elution (changing the mobile phase composition over time) is often chosen in method development to ensure that both polar and non-polar impurities can be effectively separated and eluted from the column in a reasonable timeframe. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.

  • Sample Preparation: Prepare a stock solution of Methyl Benzofuran-4-Carboxylate in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration within the detector's linear range (e.g., 50 µg/mL).[6] Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging the column.[7]

  • Instrumentation and Conditions: The following conditions are a robust starting point for method development.

Table 2: Suggested HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Standard reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape for carboxylic compounds and their esters.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reverse-phase chromatography.
Gradient 40% B to 95% B over 15 min Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL A typical volume to avoid column overloading.
Detector UV at 254 nm Benzofuran core has strong absorbance at this wavelength.

| Column Temp. | 30 °C | Maintains consistent retention times. |

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter through 0.45 µm Syringe Filter Prep2->Prep3 Acq1 Inject Sample onto C18 Column Prep3->Acq1 Acq2 Run Gradient Elution Acq1->Acq2 Acq3 Detect with UV Detector (254 nm) Acq2->Acq3 Proc1 Integrate Peak Areas in Chromatogram Acq3->Proc1 Proc2 Calculate % Purity (Area % Method) Proc1->Proc2

Caption: Workflow for HPLC purity determination.

Functional Group Identification by FT-IR Spectroscopy

FT-IR is a rapid and simple technique used to identify the presence of key functional groups in a molecule.

Principle of the Technique

Infrared radiation is passed through a sample, and the molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. This results in a spectrum that acts as a molecular fingerprint, confirming the presence of groups like C=O (carbonyls), C-O (ethers/esters), and aromatic rings.

Experimental Protocol: KBr Pellet Method

Causality: The KBr pellet method is a common technique for solid samples. The potassium bromide is transparent to infrared radiation and forms a solid matrix for the sample, allowing for a clear spectrum to be obtained.

  • Sample Preparation: Mix 1-2 mg of Methyl Benzofuran-4-Carboxylate with ~100 mg of dry, spectroscopic grade KBr powder.

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]

Data Interpretation and Expected Results

The spectrum should display characteristic absorption bands confirming the structure.

Table 3: Expected FT-IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic C-H
~1720-1700 C=O stretch Ester Carbonyl[9]
~1600-1450 C=C stretch Aromatic Ring

| ~1300-1100 | C-O stretch | Ester C-O and Furan C-O-C |

Integrated Analytical Strategy

No single technique provides all the necessary information. A robust characterization relies on the synergistic use of multiple analytical methods. The combination of NMR for definitive structure, MS for molecular weight confirmation, HPLC for purity assessment, and FT-IR for functional group verification provides a comprehensive and self-validating data package. This integrated approach is essential for quality control in research and development.

Visualization: Integrated Characterization Workflow

Integrated_Workflow cluster_techniques Analytical Techniques cluster_info Information Obtained Sample Methyl Benzofuran- 4-Carboxylate Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR Structure Definitive Structure (Connectivity) NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Purity Purity (%) HPLC->Purity FuncGroups Functional Groups FTIR->FuncGroups Conclusion Complete & Unambiguous Characterization Structure->Conclusion MolWeight->Conclusion Purity->Conclusion FuncGroups->Conclusion

Caption: An integrated approach for complete compound characterization.

References

  • Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Retrieved from [Link]

  • Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Stankov, S., et al. (2014). RP-HPLC Method for Determination of Naproxen in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research, 6(5), 1049-1053. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Asif, M. (2018). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Indo American Journal of Pharmaceutical Sciences, 5(12), 1-10. Retrieved from [Link]

  • Patel, R., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 86(4), 49. Retrieved from [Link]

  • Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5489. Retrieved from [Link]

  • Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Retrieved from [Link]

  • Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. PubChem. Retrieved from [Link]

  • Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B(5), 767-775. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl furan-3-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-benzofuran-2-carboxylate. PubChem. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5.7. 1 H NMR spectrum of 4-methylisobenzofuran-1,3-dione 4 in CDCl3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Shahzadi, S., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-542. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of Methyl Benzofuran-4-Carboxylate in Antimicrobial Drug Discovery

Abstract The benzofuran moiety represents a "privileged scaffold" in medicinal chemistry, historically validated for its wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran moiety represents a "privileged scaffold" in medicinal chemistry, historically validated for its wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9] While C2- and C3-substituted benzofurans have been extensively explored, the C4-position remains an underutilized vector for chemical diversity. This Application Note details the strategic use of Methyl Benzofuran-4-Carboxylate as a high-value intermediate for generating novel antimicrobial agents. We provide a comprehensive guide on synthetic derivatization, specifically targeting the C4-ester handle to create carboxamide and hydrazide libraries, and detail rigorous protocols for evaluating their efficacy against multidrug-resistant (MDR) pathogens.

Introduction: The C4-Benzofuran Advantage

In the race against antimicrobial resistance (AMR), novel chemical space is a premium asset. Most existing benzofuran-based antimicrobials target the C2 or C3 positions due to synthetic accessibility (e.g., via Rap-Stoermer condensation). However, Methyl Benzofuran-4-Carboxylate offers a distinct geometric vector.

Why Target the C4-Position?
  • Novel Binding Vectors: Substituents at the C4 position project into different regions of microbial target pockets (e.g., DNA gyrase or Topoisomerase IV) compared to C2/C3 analogs, potentially overcoming established resistance mechanisms.

  • Metabolic Stability: The C4-ester provides a stable handle for diversification into amides, hydrazides, and heterocycles, which are less prone to rapid metabolic hydrolysis than simple esters.

  • Scaffold Rigidity: The benzofuran core provides a planar, aromatic system capable of

    
     stacking interactions with DNA base pairs or aromatic residues in enzyme active sites.
    

Chemical Biology & Mechanism of Action

Derivatives of benzofuran-4-carboxylic acid typically exert antimicrobial effects through two primary mechanisms:

  • DNA Intercalation & Gyrase Inhibition: The planar benzofuran system intercalates between DNA base pairs. When functionalized with cationic or H-bonding moieties (e.g., hydrazides) at C4, the molecule can lock the DNA-gyrase complex, inhibiting replication.

  • Membrane Disruption: Lipophilic derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components, a mechanism particularly effective against Gram-positive bacteria like Staphylococcus aureus (MRSA).

Mechanistic Pathway Visualization

G Scaffold Methyl Benzofuran-4-Carboxylate Deriv C4-Carboxamide/Hydrazide Derivative Scaffold->Deriv Synthetic Diversification Target1 Target A: DNA Gyrase (ATPase Domain) Deriv->Target1 H-Bonding & Pi-Stacking Target2 Target B: Bacterial Membrane Deriv->Target2 Lipophilic Interaction Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 Membrane Depolarization Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Figure 1: Mechanistic pathways for C4-substituted benzofuran derivatives. The scaffold is chemically modified to target either intracellular enzymes or the cell envelope.

Synthetic Application Note: Derivatization Workflows

The methyl ester group at C4 is the primary "handle" for synthesis. The following workflow describes the conversion of Methyl Benzofuran-4-Carboxylate into two high-priority pharmacophore classes: Carboxamides and Carbohydrazides .

Synthetic Pathway Diagram[3][4][9][10]

Synthesis Start Methyl Benzofuran-4-Carboxylate Inter Benzofuran-4-Carboxylic Acid Start->Inter Hydrolysis (LiOH, THF/H2O) ProdB Benzofuran-4-Carbohydrazides (Library B) Start->ProdB Hydrazinolysis (NH2NH2, EtOH, Reflux) ProdA Benzofuran-4-Carboxamides (Library A) Inter->ProdA Amide Coupling (EDC/HOBt, R-NH2)

Figure 2: Divergent synthetic strategy. The ester can be directly converted to hydrazides or hydrolyzed to the acid for amide coupling.

Protocol A: Synthesis of Benzofuran-4-Carboxamides (Amide Coupling)

Objective: To generate a library of amides with varying lipophilicity and steric bulk.

Reagents:

  • Methyl Benzofuran-4-Carboxylate (Starting Material)

  • Lithium Hydroxide (LiOH)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Various Amines (Primary/Secondary)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl Benzofuran-4-Carboxylate (1.0 eq) in THF:H2O (3:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify with 1N HCl to precipitate Benzofuran-4-Carboxylic Acid. Filter and dry.

  • Activation: Dissolve the acid (1.0 eq) in dry DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add the appropriate amine (1.1 eq) and DIPEA (2.0 eq). Allow the reaction to warm to RT and stir overnight.

  • Workup: Pour into ice water. If precipitate forms, filter. If not, extract with Ethyl Acetate. Wash with NaHCO3 and Brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane:EtOAc).

Protocol B: Synthesis of Benzofuran-4-Carbohydrazides

Objective: To create precursors for hydrazones or 1,3,4-oxadiazoles, known for high antifungal activity.

Step-by-Step Methodology:

  • Dissolve Methyl Benzofuran-4-Carboxylate (1.0 mmol) in absolute Ethanol (10 mL).

  • Add Hydrazine Hydrate (99%, 5.0 mmol) dropwise.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Cool to RT. The carbohydrazide usually precipitates as a solid.

  • Filter, wash with cold ethanol, and dry under vacuum.

Biological Evaluation Protocols

Protocol C: Antimicrobial Susceptibility Testing (MIC/MBC)

Standard: CLSI (Clinical and Laboratory Standards Institute) Guidelines M07-A10.

Materials:

  • Test Compounds: C4-derivatives dissolved in DMSO (Stock: 10 mg/mL).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

Workflow:

  • Inoculum Prep: Prepare a bacterial suspension equivalent to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use 96-well sterile plates. Add 100 µL MHB to all wells.

  • Serial Dilution: Add 100 µL of test compound to Column 1. Perform 2-fold serial dilutions across the plate (100 µL transfer).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume: 200 µL).

  • Controls:

    • Positive Control:[7] Ciprofloxacin or Fluconazole.

    • Negative Control: DMSO vehicle (max 1%).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • MBC Determination: Plate 10 µL from clear wells onto Agar plates. Incubate 24h. MBC is the concentration killing 99.9% of the inoculum.

Data Analysis & SAR Insights

When analyzing data from Methyl Benzofuran-4-Carboxylate derivatives, organize results to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data Format

Compound IDR-Substituent (C4-Position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)LogPNotes
MBF-4-01 -OCH3 (Parent Ester)>64>642.5Weak activity; serves as control.
MBF-4-02 -NH-NH2 (Hydrazide)8.016.01.8H-bonding donor; improved potency.
MBF-4-03 -NH-Ph-4-F (Fluoro-Amide)2.0 8.03.2Lipophilicity aids membrane permeation.
MBF-4-04 -NH-Ph-4-NO232.0>642.9Electron withdrawing group reduces activity.

Key SAR Trends:

  • Hydrazides (MBF-4-02): Often show broad-spectrum activity due to their ability to chelate metal ions in metalloenzymes or H-bond with DNA bases.

  • Halogenated Amides (MBF-4-03): Fluorine substitution typically enhances metabolic stability and lipid solubility, improving potency against Gram-positive strains.

Troubleshooting & Expert Tips

  • Solubility: Methyl Benzofuran-4-Carboxylate derivatives can be hydrophobic. If precipitation occurs in the MIC assay, add 0.02% Tween-80 to the broth to emulsify the compound without affecting bacterial growth.

  • Regioselectivity: When synthesizing the starting material or modifying the ring, ensure the 4-position is confirmed via NOESY NMR, as rearrangement to the 6-position is possible under harsh acidic cyclization conditions.

  • False Positives: Benzofurans can be fluorescent.[9] Do not rely solely on optical density (OD) readers for MIC if the compound is colored/fluorescent; visual inspection or resazurin dye (Alamar Blue) is recommended.

References

  • Benzofuran Synthesis & Bioactivity

    • Miao, Y. H., et al. (2019).[4][5] "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][4][5][6][7][8][9][10][11] RSC Advances, 9(47), 27510-27540.

  • Antimicrobial Mechanisms

    • Kahn, H., & Shamsuzzaman. (2015).[8] "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, 97, 483-504.[8]

  • TB & Enzyme Inhibition (MbtI)

    • Sticozzi, C., et al. (2020). "6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid."[12] Molbank, 2020(3), M1150.

  • Benzofuran-2-Carboxylate Comparisons

    • Narayana, B., et al. (2015). "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, 54B.

  • General SAR of Benzofurans

    • Al-Wahaibi, L.H., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, 27(9), 2774.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Time and Temperature for Benzofuran Synthesis

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important heterocyclic scaffold. Benzofurans are a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4][5] Achieving high yields and purity requires a nuanced understanding of the reaction parameters, particularly time and temperature. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during benzofuran synthesis.

Section 1: Foundational Principles of Benzofuran Synthesis Optimization

The successful synthesis of a benzofuran derivative hinges on the delicate balance between reaction kinetics and the stability of reactants, intermediates, and products. Temperature is a critical lever; it not only dictates the rate of the desired reaction but can also open pathways to unwanted side reactions or thermal decomposition.[6] Reaction time is intrinsically linked to temperature, as a higher temperature may shorten the required reaction time, but also increases the risk of byproduct formation.

Core Considerations:

  • Reaction Mechanism: A thorough understanding of the reaction mechanism (e.g., Perkin rearrangement, Sonogashira coupling followed by cyclization, intramolecular cyclization) is paramount. Each mechanistic step will have its own activation energy, and thus, its own sensitivity to temperature.

  • Substrate Stability: The starting materials, particularly those with sensitive functional groups, may degrade at elevated temperatures. It is crucial to assess the thermal stability of your substrates before embarking on an optimization campaign.

  • Catalyst Activity and Stability: In metal-catalyzed reactions, the choice of catalyst and its stability under the reaction conditions are critical.[7][8] Catalysts can deactivate at high temperatures, leading to stalled reactions.[9]

  • Solvent Choice: The boiling point of the solvent will set an upper limit for the reaction temperature at atmospheric pressure. The solvent's polarity can also influence reaction rates.[7]

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues.

Low or No Product Yield

Q1: I'm getting a low yield of my desired benzofuran. What are the most likely causes related to time and temperature?

A1: Low yields are a frequent challenge and can often be traced back to suboptimal time and temperature settings.[7]

  • Insufficient Reaction Time or Temperature: The most straightforward cause is an incomplete reaction. Many benzofuran syntheses, especially those involving C-H activation or intramolecular cyclization, require significant thermal energy to overcome the activation barrier. If the reaction temperature is too low or the time too short, you will likely recover a significant amount of starting material.

    • Troubleshooting Steps:

      • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product over time.[9][10]

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring the reaction progress. Be cautious of exceeding the thermal stability limits of your compounds.

      • Extended Reaction Time: If a temperature increase is not feasible, try extending the reaction time. Some reactions may require several hours to reach completion.[9]

  • Product or Reactant Decomposition: Excessively high temperatures can lead to the degradation of your starting materials, intermediates, or the final benzofuran product.[6] This is often indicated by the appearance of a dark reaction mixture and the presence of multiple unidentifiable spots on a TLC plate.

    • Troubleshooting Steps:

      • Temperature Screening Study: Conduct a systematic temperature screening study to identify the optimal temperature that balances reaction rate and stability.

      • Use of Milder Conditions: Explore alternative synthetic routes that proceed under milder conditions. For example, some modern catalytic systems can achieve high yields at lower temperatures.[11]

Q2: My Perkin rearrangement reaction is not proceeding to completion. Should I just increase the temperature?

A2: While increasing the temperature can sometimes drive the Perkin rearrangement to completion, it's not always the best first step. The Perkin rearrangement involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid in the presence of a base.[12][13]

  • Causality: The mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack.[14] If the reaction is sluggish, it could be due to insufficient base strength or concentration, rather than just temperature.

  • Troubleshooting Steps:

    • Base Optimization: Ensure you are using a sufficiently strong base (e.g., NaOH or KOH) in an appropriate solvent (e.g., ethanol or methanol). The concentration of the base is also critical.[9]

    • Microwave Irradiation: Consider using microwave-assisted synthesis. Microwave heating can significantly reduce reaction times for the Perkin rearrangement, often from hours to minutes, while maintaining high yields.[14][15]

    • Temperature Control: If you are using conventional heating, ensure the reaction is maintained at a consistent reflux temperature. Fluctuations in temperature can lead to incomplete conversion.

Byproduct Formation

Q3: I'm observing significant byproduct formation in my Sonogashira coupling/cyclization reaction. How can I minimize this by adjusting the reaction time and temperature?

A3: The Sonogashira coupling is a powerful tool for benzofuran synthesis, but it is susceptible to side reactions, particularly alkyne homocoupling.[7][9]

  • Causality: Alkyne homocoupling is often favored at higher temperatures and longer reaction times, especially if the rate of the desired cross-coupling is slow. Catalyst decomposition at elevated temperatures can also contribute to byproduct formation.[9]

  • Troubleshooting Steps:

    • Temperature Optimization: Carefully screen a range of temperatures. Often, a lower temperature (e.g., room temperature to 60°C) for a longer duration can favor the desired cross-coupling over homocoupling.[8]

    • Controlled Addition of Reagents: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling side reaction.

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a profound impact on the reaction's selectivity and the optimal temperature range. Screening different catalyst systems is often a worthwhile endeavor.[7]

Section 3: Experimental Protocols & Data

Protocol 1: General Workflow for Optimizing Reaction Temperature
  • Initial Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).

  • Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by TLC, GC-MS, or HPLC to determine the conversion of starting material, yield of the desired product, and the formation of any byproducts.

  • Data Evaluation: Plot the yield of the benzofuran product as a function of time for each temperature. This will allow you to identify the temperature that provides the best balance of reaction rate and selectivity.

Data Presentation: Temperature Effects on a Hypothetical Benzofuran Synthesis
Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Benzofuran (%)Major Byproduct (%)
60244540<5
8012958510
1004>997520 (Decomposition)
1202>995045 (Decomposition)

This table illustrates a typical outcome where increasing the temperature initially improves the yield but eventually leads to decreased yield due to product decomposition.

Section 4: Visualizing the Optimization Workflow

Diagram: Decision Tree for Benzofuran Synthesis Optimization

G start Low Yield or High Impurities in Benzofuran Synthesis check_sm Check Starting Material Purity start->check_sm monitor_rxn Monitor Reaction Progress (TLC, GC-MS) check_sm->monitor_rxn incomplete Incomplete Reaction? monitor_rxn->incomplete byproducts Significant Byproducts? incomplete->byproducts No increase_temp Incrementally Increase Temperature incomplete->increase_temp Yes extend_time Extend Reaction Time incomplete->extend_time Yes optimize_catalyst Optimize Catalyst/Ligand/Base byproducts->optimize_catalyst Yes lower_temp Lower Reaction Temperature byproducts->lower_temp Yes shorter_time Shorten Reaction Time byproducts->shorter_time Yes purification Optimize Purification Method byproducts->purification No increase_temp->monitor_rxn extend_time->monitor_rxn optimize_catalyst->monitor_rxn lower_temp->monitor_rxn shorter_time->monitor_rxn

Caption: A troubleshooting workflow for optimizing benzofuran synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Benzofuran Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 2,3-Dihydro-2-methylbenzofuran.
  • Benchchem. (n.d.). Preventing byproduct formation in benzofuran synthesis.
  • (2025). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. Journal of Physical Chemistry A.
  • Benchchem. (n.d.). Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs.
  • Boruah, P., Sharma, G., & Gogoi, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

  • Yaka, H., & Çetinkaya, E. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30). [Link]

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. [Table]. Retrieved from [Link]

  • Mancini, P. M., Adam, C., Della Rosa, C., & Kneeteman, M. (2011). Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. Arkivoc, 2011(7), 258-273.
  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Benchchem. (n.d.). Evaluating Catalyst Efficiency in Benzofuran Synthesis: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
  • Khan, I., Zaib, S., Batool, S., & Ahmad, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22191–22237. [Link]

  • Khan, I., Zaib, S., Batool, S., Ahmad, S., Saeed, A., & Ullah, S. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Ekta, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.WORLD, 3(27).
  • Li, J., Li, X., Xing, Y., Wang, Z., Zhang, J., & Wang, L. (2018). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 23(6), 1348. [Link]

  • Kidwai, M., & Poddar, R. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Journal of the Korean Chemical Society, 56(3), 363-366.
  • Kidwai, M., & Poddar, R. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Journal of the Korean Chemical Society, 56(3), 363-366.
  • Usui, Y., & Togo, H. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances, 13(3), 1838-1841.
  • (2009). Perkin Rearrangement. In Name Reactions. [Link]

  • Bakherad, M., & Keivanloo, A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27581-27619.
  • Khan, I., Zaib, S., Batool, S., Ahmad, S., Saeed, A., & Ullah, S. (2024).
  • (2016). Reactivity of Benzofuran Derivatives.
  • Boruah, P., Sharma, G., & Gogoi, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis. [Figure]. Retrieved from [Link]

  • Wang, H., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3689.
  • (2013). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 5(12), 10-21.
  • Khan, I., et al. (2024).

Sources

Optimization

Purification strategies for Methyl Benzofuran-4-Carboxylate

Technical Support Center: Methyl Benzofuran-4-Carboxylate Purification Guide Case ID: MB4C-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Isolation and Purification Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Benzofuran-4-Carboxylate Purification Guide

Case ID: MB4C-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Isolation and Purification Protocols for Methyl Benzofuran-4-Carboxylate (CAS: 41019-56-1)[1][2]

Executive Summary & Technical Context

Methyl Benzofuran-4-Carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of bioactive molecules such as 5-HT receptor agonists and anti-inflammatory agents.[1][2] Its purification is frequently complicated by the presence of regioisomers (e.g., the 6-isomer) and unreacted phenolic precursors from the cyclization step.[3]

This guide moves beyond generic protocols to address the specific physicochemical behavior of the benzofuran core. The ester functionality at the C4 position introduces specific solubility parameters that we can exploit for high-purity isolation.[1][2]

Decision Matrix: Purification Workflow

Before initiating any protocol, determine the physical state and approximate purity of your crude material.[3] Use the logic flow below to select the optimal strategy.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State Assessment Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Dark Viscous Oil StateCheck->Oil PurityCheck HPLC / TLC Purity Check Solid->PurityCheck Distill High-Vac Distillation (Remove Volatiles) Oil->Distill Residual Solvent? HighPurity >85% Purity PurityCheck->HighPurity LowPurity <85% Purity PurityCheck->LowPurity Recryst Recrystallization (IPA/Heptane) HighPurity->Recryst Column Flash Chromatography (SiO2, Hex/EtOAc) LowPurity->Column Final Pure Methyl Benzofuran-4-Carboxylate (White Crystalline Solid) Recryst->Final Column->Final Distill->PurityCheck

Figure 1: Logical decision tree for selecting the purification method based on crude material state and initial purity.

Technical Support: Troubleshooting & Protocols

Scenario A: The "Oiling Out" Phenomenon

User Question: "I am trying to recrystallize the crude product from hot methanol, but as it cools, it separates into a milky oil at the bottom rather than forming crystals. How do I fix this?"

Scientist’s Diagnosis: This is a classic "oiling out" event, common with low-melting methyl esters.[1][2] It occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated.[1] Essentially, the compound undergoes liquid-liquid phase separation before it can nucleate into a crystal lattice.[1][2]

Corrective Protocol: The "Seeding at Cloud Point" Method

  • Solvent Switch: Switch from pure Methanol to Isopropanol (IPA) and n-Heptane .[1][2] IPA is a better solvent for the benzofuran core, while heptane acts as a controlled anti-solvent.[3]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm IPA (approx. 40-45°C). Do not boil.

  • Anti-solvent Addition: Add n-Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • Re-solubilization: Add just enough warm IPA to make the solution clear again.[1]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature with vigorous stirring . The stirring prevents the formation of a single oil droplet and encourages nucleation.[1][3]

  • Seeding: If oil droplets form, reheat slightly to redissolve and add a seed crystal (if available) or scratch the glass surface.[3]

Scenario B: Persistent Isomeric Impurities

User Question: "My HPLC shows a persistent impurity (approx. 5-8%) with a retention time very close to my product. Recrystallization isn't removing it."

Scientist’s Diagnosis: This is likely a regioisomer, possibly Methyl Benzofuran-6-carboxylate , which can form if the cyclization precursor wasn't regioselective (e.g., during Rap-Stoermer or similar condensations).[1][2][3] Isomers often co-crystallize, making recrystallization ineffective.[3]

Corrective Protocol: High-Resolution Flash Chromatography To separate these isomers, you must exploit slight differences in polarity.[1][2]

  • Stationary Phase: Use high-grade Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase Optimization: A standard Hexane/EtOAc gradient is often too aggressive.[1][3]

    • Recommendation: Use Toluene/Ethyl Acetate (95:5 to 90:10).[3] The pi-pi interactions between toluene and the benzofuran rings can amplify separation factors between isomers compared to aliphatic solvents like hexane.[1][2]

  • Loading: dissolve the crude in a minimum volume of Toluene/DCM (1:1). Do not use pure EtOAc for loading as it causes band broadening.[1]

Scenario C: Color Removal

User Question: "My product is chemically pure by NMR but has a persistent brownish/yellow hue. Is this acceptable?"

Scientist’s Diagnosis: Benzofuran derivatives are prone to oxidation, forming highly colored quinone-like byproducts or oligomers even at trace levels (ppm).[1][2][3] While often pharmacologically inert, these can destabilize the ester over time.[3]

Corrective Protocol: Activated Charcoal Treatment

  • Dissolve the crude ester in hot Toluene or Ethanol (5-10 volumes).[1][2]

  • Add Activated Charcoal (5-10% w/w relative to substrate).[1][2]

  • Stir at 50°C for 30 minutes. Note: Do not reflux, as this can promote further oxidation.[2][3]

  • Filter hot through a Celite® pad to remove the charcoal fines.[1]

  • Concentrate the filtrate and proceed to recrystallization.[1][3][4]

Quantitative Data: Solubility & Properties

Use these values to calculate solvent volumes for extraction and crystallization.

SolventSolubility at 25°CSolubility at BoilingSuitability
Water InsolubleInsolubleWash solvent only
Methanol ModerateHighGood for crash-precipitation
Isopropanol ModerateHighBest for Recrystallization
Toluene HighVery HighExcellent for extraction/Chromatography
Hexane/Heptane LowModerateAnti-solvent
Ethyl Acetate Very HighVery HighExtraction solvent

Physical Properties Reference:

  • Molecular Weight: 176.17 g/mol [1][3][5]

  • Melting Point: Typically 55-60°C (Note: Impure samples may be liquid oils; the free acid melts much higher, ~181°C).[1][3]

  • Appearance: White to off-white crystalline solid (when pure).[1][2]

Synthesis & Stability FAQs

Q: Can I hydrolyze the ester directly to the acid without isolation? A: Yes. If the final target is Benzofuran-4-carboxylic acid, you can bypass the purification of the methyl ester.[1][2] Treat the crude reaction mixture (after solvent removal) with aqueous NaOH/MeOH at reflux. The acid salt will remain in the aqueous phase, allowing you to wash away non-acidic organic impurities with Toluene before acidifying to precipitate the pure acid [1].[3]

Q: Is the compound light-sensitive? A: Yes, benzofurans can undergo [2+2] photodimerization or photo-oxidation under intense UV light.[1][2] Store the purified solid in amber vials under an inert atmosphere (Nitrogen/Argon) at 2-8°C.

Q: I see a peak at 311 nm in the UV spectrum. Is this my product? A: Yes, benzofuran derivatives typically exhibit strong UV absorption bands in the 245-250 nm and 300-315 nm regions due to the conjugated bicyclic system [2].[1][2] This is useful for setting your UV detector during flash chromatography.[1][3]

References

  • Method for the synthesis of 4-benzofuran-carboxylic acid. Source: Google Patents (US20090131688A1) Context: Describes the isolation of benzofuran carboxylic acids and esters via extraction and recrystallization from isopropanol.

  • Preparation of benzofuran derivatives. Source: Google Patents (US3147280A) Context: details the UV absorption characteristics (peak at 311 nm) and recrystallization of benzofuran derivatives from methanol-acetone mixtures.

  • Methyl 2-butyl-1-benzofuran-4-carboxylate (Related Compound Data). Source: PubChem (CID 22319756) Context:[1][2][6] Provides computed physicochemical properties and structural identifiers for closely related methyl benzofuran-4-carboxylates. [3]

Sources

Troubleshooting

Minimizing byproduct formation in Friedländer condensation for quinoline synthesis

Welcome to the technical support center for the Friedländer condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction yield is very low, or I'm not getting any of the desired quinoline product. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common frustration in the Friedländer synthesis.[1][2] The issue often stems from one or more of the following factors:

  • Inappropriate Catalyst: The choice of catalyst is critical and highly dependent on the specific substrates.[2] A catalyst that is too harsh can lead to degradation, while one that is too mild may not facilitate the reaction.[1]

    • Solution: If a standard acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH, piperidine) is proving ineffective, consider exploring modern catalytic systems.[2] Recent advancements have shown success with ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts which can offer milder reaction conditions and improved efficiency.[3][4]

  • Suboptimal Temperature: This reaction can be highly sensitive to temperature. Too low a temperature will result in a sluggish or stalled reaction, while excessive heat can promote side reactions and decomposition.[1]

    • Solution: Perform small-scale experiments to screen a range of temperatures. A typical starting point for reflux conditions is between 80-120 °C.[5]

  • Purity of Starting Materials: Impurities in either the 2-aminoaryl carbonyl compound or the α-methylene carbonyl component can interfere with the reaction.[2]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography before starting the reaction.

  • Incorrect Solvent: The reaction medium significantly influences efficiency.[1]

    • Solution: For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often suitable.[6] Base-mediated reactions may perform better in non-polar solvents such as toluene.[6] In some cases, solvent-free conditions or using water as a green solvent have proven effective.[6][7]

Question 2: I'm observing significant amounts of a byproduct that appears to be from the self-condensation of my ketone. How can I prevent this?

Answer:

The self-condensation of the ketone or aldehyde containing the α-methylene group, an aldol condensation, is a major competing side reaction, especially under basic conditions.[2]

  • Underlying Cause: The base catalyst deprotonates the α-carbon of the ketone, creating an enolate that can then attack another molecule of the ketone, leading to the aldol adduct and its subsequent dehydration product.

  • Strategic Solutions:

    • Slow Addition: Instead of adding all reagents at once, slowly add the ketone to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst. This keeps the instantaneous concentration of the enolate precursor low, disfavoring self-condensation.[2]

    • Switch to Acid Catalysis: Shifting to an acid-catalyzed process can often circumvent the issue of base-promoted self-condensation.[2]

    • Use of Milder Bases: If a base is required, consider using a milder, non-nucleophilic base such as 1,8-Diazabicyclo[11.dec-7-ene (DBU).[6]

Question 3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Regioselectivity is a well-known challenge when using unsymmetrical ketones in the Friedländer synthesis.[6] The reaction can proceed via condensation at either of the two different α-methylene groups.

  • Controlling Factors & Solutions:

    • Directing Groups: The introduction of a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site and direct the condensation to the other α-methylene group.[1][6]

    • Catalyst Choice: Specific amine catalysts or the use of certain ionic liquids have been shown to favor the formation of a single regioisomer.[1][6]

    • Kinetic vs. Thermodynamic Control: In some systems, careful control of reaction temperature and time can favor the formation of the kinetic (less stable, formed faster) over the thermodynamic (more stable, formed slower) product. This often requires careful optimization for each specific substrate pair.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the Friedländer condensation.

What is the fundamental mechanism of the Friedländer Condensation?

The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing an α-methylene group to form a quinoline derivative.[5][8] There are two generally accepted viable reaction mechanisms:[8]

  • Aldol Condensation First: The initial step is an intermolecular aldol condensation between the two carbonyl partners. This is often the rate-limiting step.[9][10] The resulting aldol adduct then rapidly cyclizes via intramolecular imine formation and subsequent dehydration to yield the quinoline.[9][10][11]

  • Schiff Base Formation First: The amine of the 2-aminoaryl carbonyl compound first condenses with the carbonyl of the other reactant to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[8]

The predominant pathway can depend on the specific reactants and reaction conditions (acidic vs. basic catalysis).[9][10]

What are the key differences between acid- and base-catalyzed Friedländer reactions?

Both acid and base catalysis are commonly employed to promote the reaction.[6][12] The choice between them can significantly impact the reaction's success and byproduct profile.

FeatureAcid-CatalyzedBase-Catalyzed
Mechanism Activates the carbonyl group for nucleophilic attack.Generates an enolate from the α-methylene compound.
Common Catalysts H₂SO₄, p-TsOH, TFA, Lewis Acids (e.g., ZnCl₂)[2][6][8]KOH, NaOH, Piperidine, KOtBu, DBU[2][5][6]
Key Advantage Can suppress base-catalyzed side reactions like ketone self-condensation.[2]Often effective for a wide range of substrates.
Potential Issue Can be harsh, leading to degradation of sensitive substrates.[1]Can promote aldol self-condensation of the ketone reactant.[2]
How does the Friedländer synthesis compare to other quinoline syntheses like the Pfitzinger or Skraup reactions?

The Friedländer synthesis is one of several classical methods for preparing quinolines, each with its own advantages and specific starting materials.

  • Pfitzinger Reaction: This reaction uses isatin or isatic acid as the starting material, which reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[13][14] It can be considered a variation of the Friedländer synthesis.[12][13]

  • Skraup Reaction: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a vigorous reaction and is generally used for the synthesis of unsubstituted or simply substituted quinolines.[12]

  • Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones.[12]

The Friedländer synthesis is often favored for its versatility in producing highly substituted quinolines from readily available starting materials.[3][12]

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the core mechanism and a troubleshooting workflow.

Reaction Mechanism Pathways

Friedlander_Mechanism cluster_start Starting Materials cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First cluster_byproduct Side Reaction (Base-Catalyzed) 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl A1 Aldol Adduct 2-Aminoaryl Carbonyl->A1 Rate-Limiting Aldol Condensation B1 Schiff Base 2-Aminoaryl Carbonyl->B1 Condensation α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->A1 α-Methylene Carbonyl->B1 C1 Self-Condensation (Aldol) α-Methylene Carbonyl->C1 A2 Cyclization & Dehydration A1->A2 Quinoline Product Quinoline Product A2->Quinoline Product B2 Intramolecular Aldol & Dehydration B1->B2 B2->Quinoline Product Aldol Byproduct Aldol Byproduct C1->Aldol Byproduct

Caption: Competing mechanistic pathways in the Friedländer quinoline synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low / No Yield Q1 Is the catalyst appropriate? Start->Q1 Q2 Is the temperature optimal? Q1->Q2 Yes Sol1 Screen alternative catalysts (e.g., Lewis acids, MOFs, ionic liquids) Q1->Sol1 No Q3 Are reagents/solvents pure? Q2->Q3 Yes Sol2 Optimize temperature via trial runs (e.g., 80-120 °C range) Q2->Sol2 No Q4 Side reactions observed? (e.g., Aldol self-condensation) Q3->Q4 Yes Sol3 Purify starting materials & use anhydrous solvents Q3->Sol3 No Sol4 Switch catalyst type (Base -> Acid) or use slow addition of ketone Q4->Sol4 Yes Success Improved Yield Q4->Success No Sol1->Q2 Sol2->Q3 Sol3->Q4 Sol4->Success

Caption: A logical workflow for troubleshooting low yields in Friedländer synthesis.[2]

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Caluwe, P. (1979). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry, 44(12), 2008-2012.
  • Garcı́a, J. I., et al. (2011). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 67(35), 6483-6490.
  • Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • J&K Scientific LLC. Friedländer Synthesis. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • National Institutes of Health. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Wiley Online Library. The Friedländer Synthesis of Quinolines. [Link]

  • ACS Publications. Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers. [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]9.shtm)

Sources

Reference Data & Comparative Studies

Validation

Precision Purity Profiling: Validating Methyl Benzofuran-4-Carboxylate by HPLC

Executive Summary The Challenge: Methyl Benzofuran-4-Carboxylate is a critical intermediate in the synthesis of serotonin receptor agonists and other bioactive benzofuran scaffolds. Its purity is often compromised by two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl Benzofuran-4-Carboxylate is a critical intermediate in the synthesis of serotonin receptor agonists and other bioactive benzofuran scaffolds. Its purity is often compromised by two persistent issues: regioisomeric contamination (specifically the 5- and 6-carboxylate isomers) and hydrolytic degradation (benzofuran-4-carboxylic acid).

The Solution: Standard C18 "scouting" gradients often fail to resolve the 4-carboxylate from its 5-isomer due to identical hydrophobicity. This guide presents a validated, optimized Phenyl-Hexyl HPLC method that utilizes


-

interactions to achieve baseline resolution (

) of regioisomers. We compare this against a generic C18 method and orthogonal Quantitative NMR (qNMR) to demonstrate why the optimized HPLC method is the gold standard for purity validation in a drug development context.

Part 1: The Analytical Challenge & Strategy

The Impurity Landscape

In the synthesis of Methyl Benzofuran-4-Carboxylate, the formation of regioisomers is dictated by the directing effects during the cyclization or functionalization steps.

  • Target: Methyl Benzofuran-4-Carboxylate (Retention Time: ~12.5 min)

  • Critical Impurity A (Regioisomer): Methyl Benzofuran-5-Carboxylate (Often co-elutes on C18).

  • Critical Impurity B (Hydrolysis): Benzofuran-4-Carboxylic Acid (Elutes early, highly polar).

  • Critical Impurity C (Starting Material): 4-Bromobenzofuran (Elutes late, highly non-polar).

Analytical Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate validation tool.

AnalyticalWorkflow Start Sample: Methyl Benzofuran-4-Carboxylate Goal Define Analytical Goal Start->Goal IsomerCheck Isomer/Impurity Profiling? Goal->IsomerCheck Trace Analysis AssayCheck Absolute Content (Assay)? Goal->AssayCheck Potency MethodA Method A: Optimized HPLC (Phenyl-Hexyl Column) High Selectivity for Isomers IsomerCheck->MethodA Recommended MethodB Method B: Generic HPLC (C18 Column) Fails Regio-separation IsomerCheck->MethodB Avoid MethodC Method C: qNMR (Proton NMR) Orthogonal Absolute Purity AssayCheck->MethodC Gold Standard ResultA Pass: Rs > 2.0 Quantifies <0.05% Impurities MethodA->ResultA ResultB Fail: Co-elution Overestimates Purity MethodB->ResultB ResultC Pass: Mass Balance Limit of Detection ~0.1% MethodC->ResultC

Figure 1: Analytical Strategy Workflow. Method A is required for impurity profiling, while Method C (qNMR) serves as an orthogonal check for total assay.

Part 2: Comparative Method Analysis

Method A: The Optimized Protocol (Phenyl-Hexyl)

Why it works: The benzofuran core is electron-rich. A Phenyl-Hexyl stationary phase interacts with the


-electrons of the benzofuran ring. The subtle difference in electron density distribution between the 4-carboxylate and 5-carboxylate isomers results in different interaction strengths, creating separation that a standard C18 (based purely on hydrophobicity) cannot achieve.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here as it enhances

      
      -
      
      
      
      selectivity.
  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

Method B: The Generic Alternative (C18)

Why it fails: Standard C18 columns separate based on hydrophobicity. The methyl ester group at position 4 vs. position 5 changes the molecule's hydrophobicity negligibly.

  • Result: The 4- and 5-isomers often co-elute as a single, broad peak, leading to a false purity of >99% when the actual purity might be 95%.

Method C: Orthogonal qNMR

Role: Absolute quantification.

  • Standard: 1,3,5-Trimethoxybenzene (Traceable Standard).

  • Solvent: DMSO-d6.

  • Limitation: While qNMR is absolute, its Limit of Quantitation (LOQ) is typically ~0.1% (1000 ppm). It cannot reliably detect the 0.05% impurities required for high-grade pharmaceutical intermediates, making it a complementary assay tool, not a purity tool.

Performance Data Comparison

The following data represents typical validation results for Methyl Benzofuran-4-Carboxylate batches.

ParameterMethod A (Phenyl-Hexyl)Method B (Generic C18)Method C (qNMR)
Specificity (

)
2.4 (4- vs 5-isomer)0.8 (Co-elution)N/A (Distinct Shifts)
Linearity (

)
> 0.9999> 0.9990N/A
LOD (Sensitivity) 0.03% 0.05%~0.1%
Precision (RSD) 0.4%0.5%0.8%
Total Run Time 22 min15 min10 min
Suitability Release Testing Scouting OnlyPotency Assignment

Part 3: Detailed Experimental Protocol (Method A)

Reagent Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: Weigh 25 mg of Methyl Benzofuran-4-Carboxylate into a 25 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).

  • Sensitivity Solution (LOQ): Dilute Stock 1:2000 to achieve 0.5 µg/mL.

System Suitability Testing (SST)

Before analyzing samples, inject the Resolution Mixture (containing both 4- and 5-isomers).

  • Acceptance Criteria:

    • Resolution (

      
      ) between 4-isomer and 5-isomer > 2.0.
      
    • Tailing Factor (

      
      ) for main peak < 1.5.
      
    • %RSD of 5 replicate injections < 2.0%.

HPLC System Configuration

HPLCSetup Solvent Mobile Phase (MeOH/H2O + 0.1% FA) Pump Quaternary Pump (Gradient Mixing) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column Phenyl-Hexyl Column (Thermostat 30°C) Injector->Column Detector DAD / UV (254 nm) Column->Detector Data Workstation (Integration) Detector->Data

Figure 2: HPLC Flow Path. Critical control points are the Column Thermostat (30°C) to maintain consistent viscosity and separation kinetics, and the DAD detector set to 254 nm.

Validation Parameters (ICH Q2(R1))

To validate this method in your lab, perform the following:

  • Specificity: Inject blank, placebo, and spiked samples. Ensure no interference at the retention time of the main peak (~12.5 min).

  • Linearity: Prepare 5 concentrations from 50% to 150% of target concentration. Plot Area vs. Concentration.

    
     must be 
    
    
    
    .[2]
  • Accuracy (Recovery): Spike known impurities into the sample at 0.1%, 0.5%, and 1.0% levels. Recovery must be 90-110%.

Conclusion

For the validation of Methyl Benzofuran-4-Carboxylate, Method A (Phenyl-Hexyl HPLC) is the superior choice over generic C18 methods due to its ability to resolve regioisomers via


-

interactions. While qNMR provides an excellent orthogonal check for absolute potency, it lacks the sensitivity required for trace impurity profiling in pharmaceutical QC.

Recommendation: Adopt Method A for routine release testing and stability studies, ensuring the detection of the critical 5-carboxylate isomer.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3][4] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.Link (Representative link for context)

  • PubChem. Methyl benzofuran-4-carboxylate Compound Summary. National Center for Biotechnology Information. Link

  • Almac Group. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6] Journal of Medicinal Chemistry.[5] Link

  • Separation Science. Mechanisms of Retention in Phenyl-Hexyl Stationary Phases.Link (General reference for Phenyl-Hexyl mechanism)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl Benzofuran-4-Carboxylate

Executive Safety Summary Chemical Identity: Methyl Benzofuran-4-Carboxylate CAS Number: 41019-56-1 Physical State: Solid (White to Off-White Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Treat as Potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: Methyl Benzofuran-4-Carboxylate CAS Number: 41019-56-1 Physical State: Solid (White to Off-White Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Treat as Potentially Bioactive[1]

The "Why" Behind This Protocol: As a benzofuran derivative containing a methyl ester, this compound possesses lipophilic properties that facilitate skin absorption. While specific toxicological data for the 4-isomer is often limited compared to its 5- or 6-isomer analogs, the structural pharmacophore suggests potential biological activity.[1] Therefore, we apply the Precautionary Principle : we manage the risk of the unknown by treating the substance as a sensitizer and severe irritant until proven otherwise.

Risk Assessment & PPE Selection Matrix

The following selection logic is based on the chemical's functional groups (Ester + Aromatic Ether). Esters can degrade natural rubber; therefore, Nitrile is the required material standard.

PPE Technical Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: >5 mil / 0.12mm)(Inner: Standard 4 mil)Permeation Dynamics: Methyl esters can swell thin nitrile over time.[1] Double gloving creates a sacrificial outer layer. The inner glove provides a visual contrast for breach detection. Avoid Latex due to poor organic ester resistance.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN166)Particulate Risk: As a powder, the primary vector is airborne dust settling on the corneal surface, reacting with lacrimal fluid to create localized acidic irritation.
Respiratory Engineering Control First: Fume Hood / Biosafety CabinetBackup: N95/P100 RespiratorInhalation Toxicity: The benzofuran scaffold is a common pharmacophore. Inhaling dust allows direct entry into the bloodstream via alveolar capillaries.
Body Lab Coat (100% Cotton or Nomex) + Tyvek SleevesStatic & Flammability: Synthetic blends (polyester) generate static charge, which causes the dry powder to "jump" or disperse during weighing. Cotton minimizes static.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Handling Methyl Benzofuran-4-Carboxylate State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State Dissolved in Solvent (e.g., DCM, EtOAc) State_Check->Solution_State Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid_State->Risk_Solid Risk_Soln Risk: Splash & Skin Permeation Solution_State->Risk_Soln PPE_Solid REQUIRED PPE: 1. Nitrile Gloves (Double) 2. Safety Glasses 3. Cotton Lab Coat 4. Fume Hood (Sash Low) Risk_Solid->PPE_Solid PPE_Soln REQUIRED PPE: 1. Nitrile Gloves (Double - Change <15m) 2. Chemical Goggles 3. Impervious Apron 4. Fume Hood Risk_Soln->PPE_Soln

Figure 1: PPE Selection logic based on physical state. Note the escalation to chemical goggles and aprons when the substance is in solution, as organic solvents facilitate rapid skin absorption.

Operational Protocols

Protocol A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to static electricity and air currents.

  • Preparation:

    • Place an antistatic mat or wipe the balance area with an antistatic cloth. Benzofuran derivatives are often fluffy solids that carry charge.

    • Pre-weigh your receiving vessel (flask/vial) before opening the chemical container.

  • The "Zone of Safety":

    • Perform all weighing inside a certified chemical fume hood.

    • Sash Height: Keep the sash as low as possible (elbow height) to maximize face velocity and protect your breathing zone.

  • Transfer Technique:

    • Use a disposable spatula.

    • Do not pour from the bottle.

    • If the powder adheres to the spatula due to static, use an ionizing gun (if available) or tap gently against the inner wall of the receiving vessel.

  • Decontamination:

    • Immediately wipe the balance and surrounding area with a tissue dampened with Acetone or Methanol.

    • Dispose of the tissue in solid hazardous waste.

Protocol B: Accidental Spillage Cleanup

Self-Validating Step: If you spill the powder, do not use compressed air to clean it. This aerosolizes the hazard.

  • Isolate: Alert nearby personnel.

  • Cover: Gently place a paper towel soaked in a compatible solvent (Ethanol or Isopropanol) over the powder. This prevents dust generation.[2][3][4]

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Place all cleanup materials in a sealed bag before transferring to the solid waste drum.

Waste Disposal & Deactivation

Disposal Classification: Methyl Benzofuran-4-Carboxylate should be classified as Hazardous Organic Waste .[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the "Solid Hazardous Waste" stream.

  • Liquid Waste: Solutions containing this compound should be segregated into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Do NOT: Do not dispose of down the drain. The benzofuran ring is stable and can persist in aquatic environments, posing ecotoxicity risks.

Workflow Visualization

Handling_Workflow Stock Stock Container (Storage) Prep Preparation (Antistatic Check) Stock->Prep Retrieve Weigh Weighing (Fume Hood Only) Prep->Weigh Transfer Solubilize Solubilization (Add Solvent) Weigh->Solubilize Dissolve Waste Waste Stream (Solids & Liquids) Weigh->Waste Spatula/Wipes Reaction Reaction Vessel Solubilize->Reaction Inject Reaction->Waste Workup

Figure 2: Operational workflow emphasizing the containment of waste streams at the weighing and reaction stages.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 129880994 (Benzofuran derivatives). Retrieved from [Link][1][5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link][1][6]

  • University of California, Berkeley. (2023). Glove Selection Guide for Organic Esters. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Benzofuran-4-Carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl Benzofuran-4-Carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.